Ethyl acetate
Description
Overview of Ethyl Acetate's Significance in Chemical Science and Industry
Ethyl acetate (B1210297) is an ester derived from ethanol (B145695) and acetic acid, with the chemical formula CH₃COOCH₂CH₃. aakash.ac.in It is a colorless liquid recognized for its characteristic sweet, fruity odor. acs.orgchemist.eu This compound is a moderately polar solvent, a property that makes it invaluable across a wide range of applications. ijcrr.comchemicalbook.com Its ability to dissolve many resins, polymers, fats, and oils contributes to its extensive use. chemicalbook.comkbvresearch.com
In the realm of chemical science, this compound is a staple in laboratories, frequently employed as a solvent for extractions, and in column and thin-layer chromatography for the purification of chemical compounds. geeksforgeeks.orgpciplindia.com It is also utilized in more specialized applications such as protein sequencing, as well as peptide and oligonucleotide synthesis. chemicalbook.comsigmaaldrich.com
Industrially, this compound's importance is underscored by its large-scale production. ijcrr.com In 2023, the global market size for this compound was valued at approximately USD 4.41 billion and is projected to see significant growth. fortunebusinessinsights.com Its primary industrial applications include its use as a solvent in the manufacturing of paints, coatings, varnishes, adhesives, and printing inks. fortunebusinessinsights.commarketresearchfuture.com Furthermore, it serves as a process solvent in the pharmaceutical industry for drug formulation and as an extraction solvent in the food and beverage industry, notably for the decaffeination of coffee and tea. fortunebusinessinsights.comchemtradeasia.sgvedantu.com
Historical Context of this compound Research and Development
The initial synthesis of this compound is credited to the Count de Lauraguais in 1759, who produced it by distilling a mixture of ethanol and acetic acid. aakash.ac.inwikipedia.org However, the foundational method for its industrial production, the Fischer-Speier esterification, was detailed by Emil Fischer and Arthur Speier in 1895. acs.orgwikipedia.orgmdpi.com This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of ester synthesis. wikipedia.orgpsiberg.com
The classic Fischer esterification of ethanol with acetic acid in the presence of an acid catalyst like sulfuric acid has been the dominant production method. ijcrr.comukessays.com This process typically achieves a yield of about 65% at room temperature. aakash.ac.inwikipedia.org
Another significant historical method is the Tishchenko reaction, which involves the combination of two equivalents of acetaldehyde (B116499) with an alkoxide catalyst. ijcrr.comwikipedia.org This method has been a primary industrial process, particularly in Germany and Japan. ijcrr.com
Over the years, research has focused on improving production efficiency and developing alternative synthesis routes. These have included the dehydrogenation of ethanol and the addition of acetic acid to ethylene (B1197577). ijcrr.comgoogle.com The drive for more environmentally friendly and cost-effective processes has led to innovations such as the use of different catalysts and advanced distillation and separation techniques. google.commdpi.com
Table 1: Key Milestones in this compound Research and Production
| Year | Milestone | Description |
|---|---|---|
| 1759 | First Synthesis | Count de Lauraguais synthesizes this compound by distilling ethanol and acetic acid. wikipedia.org |
| 1895 | Fischer-Speier Esterification | Emil Fischer and Arthur Speier describe the acid-catalyzed esterification process. acs.orgwikipedia.orgmdpi.com |
| Early 20th Century | Tishchenko Reaction Industrialization | The Tishchenko reaction becomes a major industrial production method in Europe. google.com |
| 1985 | Production Volume | Combined annual production in Japan, North America, and Europe reached about 400,000 tonnes. wikipedia.org |
| Recent Developments | Green Chemistry and New Technologies | Focus on bio-based production, reactive distillation, and advanced catalysts. chemtradeasia.sgmdpi.commordorintelligence.com |
Current Research Landscape and Future Directions for this compound Studies
The current research landscape for this compound is characterized by a strong emphasis on sustainability and process intensification. A significant trend is the development of "green" and bio-based production methods. chemtradeasia.sgopenpr.com This includes the production of this compound from renewable resources like biomass and agricultural waste, which aligns with the growing demand for environmentally friendly solvents. chemtradeasia.sgmordorintelligence.com Research into microbial synthesis using yeasts such as Kluyveromyces marxianus presents a promising alternative to petrochemical-based processes. researcher.lifenih.gov
Process intensification is another key area of research. Techniques like reactive distillation (RD), which combines reaction and separation into a single unit, are being explored to improve efficiency and reduce energy consumption. mdpi.comresearchgate.net Studies are investigating various configurations of reactive distillation, including those with auxiliary chemical reactions, to enhance yield and purity. mdpi.comresearchgate.net
Future research is expected to continue focusing on these green and efficient production technologies. The development of novel and more robust catalysts, including solid acid catalysts and enzymatic catalysts, will be crucial. chemist.euresearcher.liferesearchgate.net These catalysts offer advantages such as easier separation and reduced environmental impact compared to traditional homogeneous acid catalysts. ijcrr.com
Furthermore, there is growing interest in expanding the applications of this compound. Its potential use as an oxygenated fuel additive in gasoline is being investigated due to its high octane (B31449) number and favorable blending properties. taylorandfrancis.com As industries increasingly shift towards sustainable practices, the demand for bio-based this compound in sectors like pharmaceuticals, cosmetics, and food packaging is expected to rise, driving further research and development. chemtradeasia.sgprecedenceresearch.comtheinsightpartners.com
Table 2: Emerging Research Areas for this compound
| Research Area | Focus | Potential Impact |
|---|---|---|
| Bio-based Production | Synthesis from renewable feedstocks like biomass and fermentation of sugars. fortunebusinessinsights.comchemtradeasia.sg | Reduced carbon footprint and dependence on fossil fuels. mordorintelligence.com |
| Process Intensification | Development of advanced methods like reactive distillation and membrane separation. google.commdpi.com | Increased efficiency, lower energy consumption, and reduced production costs. |
| Advanced Catalysis | Use of solid acid catalysts, enzymatic catalysts, and novel nanocatalysts. chemist.euresearcher.liferesearchgate.net | Improved reaction rates, higher selectivity, and more environmentally friendly processes. |
| New Applications | Exploration as a biofuel additive and in emerging technologies. taylorandfrancis.comtheinsightpartners.com | Expansion of market opportunities and contribution to cleaner energy solutions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethyl acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022001 | |
| Record name | Ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Ethyl acetate | |
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Vapor Density |
3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |
| Record name | ETHYL ACETATE | |
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Vapor Pressure |
73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |
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| Record name | ETHYL ACETATE | |
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| Record name | Ethyl acetate | |
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Impurities |
In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |
| Record name | ETHYL ACETATE | |
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Color/Form |
Clear, volatile, Colorless liquid | |
CAS No. |
141-78-6 | |
| Record name | ETHYL ACETATE | |
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| Record name | Acetic acid ethyl ester | |
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| Record name | Acetic acid, ethyl ester | |
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Melting Point |
-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |
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Advanced Synthesis Methodologies for Ethyl Acetate
Catalytic Synthesis of Ethyl Acetate (B1210297)
Homogeneous Catalysis in Ethyl Acetate Production
Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. While effective in promoting reactions, a significant drawback is the challenge of separating the catalyst from the product mixture. mdpi.com
The classic Fischer esterification of ethanol (B145695) with acetic acid is frequently catalyzed by strong mineral acids, with sulfuric acid being the most common choice. mdpi.commdpi.com This process is a well-established and widely used method for this compound production. hillpublisher.com The sulfuric acid protonates the carbonyl oxygen of the acetic acid, increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. The reaction is typically carried out at temperatures between 70-90°C. mdpi.com
Systematic studies have optimized the process, showing that factors such as the molar ratio of reactants, catalyst dosage, and reaction temperature are crucial in controlling the yield and purity. hillpublisher.comhillpublisher.com For instance, with concentrated sulfuric acid as the catalyst, an this compound productivity of up to 71.05% can be achieved. hillpublisher.com The optimal temperature range for this esterification reaction is reported to be 80-85°C. hillpublisher.comhillpublisher.com Despite its high efficiency, the use of sulfuric acid presents major drawbacks, including equipment corrosion and difficulties in catalyst recycling. mdpi.com
| Parameter | Condition/Value | Source |
|---|---|---|
| Typical Reaction | Fischer Esterification | mdpi.com |
| Reactants | Ethanol and Acetic Acid | mdpi.com |
| Operating Temperature | 70-90°C | mdpi.com |
| Optimal Temperature | 80-85°C | hillpublisher.com |
| Achievable Yield | Up to 71.05% | hillpublisher.com |
| Key Disadvantages | Corrosion, Catalyst Separation | mdpi.com |
To overcome the limitations of traditional mineral acid catalysts, research has explored novel homogeneous systems. One promising area involves the use of ruthenium-based pincer complexes for the direct synthesis of this compound from ethanol. google.com This method involves the dehydrogenation of ethanol, a process that can be efficiently catalyzed by these complexes in the presence of a base. google.com
A key advantage of these Ru-based pincer catalysts is their ability to operate under relatively mild conditions, with temperatures preferably not exceeding 90°C. google.com The reaction proceeds efficiently with catalyst loadings ranging from 50 to 500 ppm, and notably, it can be carried out under neat conditions without the need for solvents or hydrogen acceptors. google.com This represents a significant advancement in creating a more sustainable and atom-economical process for this compound production. google.com
Heterogeneous Catalysis in this compound Production
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, primarily the ease of separation from the reaction mixture and the potential for regeneration and reuse. uom.lk This drives the chemical industry's shift towards these systems to minimize waste and energy consumption. uom.lk
Solid acid catalysts are a major class of heterogeneous catalysts used for this compound synthesis, replacing corrosive liquid acids.
Zeolites : These microporous aluminosilicate minerals are effective catalysts due to their well-defined pore structures, high surface area, and adjustable acidity. researchgate.net Various types of zeolites, including ZSM-5, zeolite-Beta, MCM-22, MCM-49, and MCM-56, have been successfully used to produce this compound by reacting acetic acid with ethylene (B1197577). google.com Zeolites have also been employed in the esterification of acetic acid with ethanol. mdpi.com For example, a study using MnSO₄-doped natural zeolite achieved an this compound conversion of 91.27% within 90 minutes. researchgate.net The hydrophilic nature of certain zeolites, such as Al-rich β-zeolite, also makes them suitable for use in membrane reactors to enhance conversion by removing water, a byproduct of the esterification reaction. mdpi.com
| Zeolite Type | Reaction | Key Finding | Source |
|---|---|---|---|
| MCM-22, MCM-49, MCM-56, ZSM-5, Zeolite-Beta | Acetic Acid + Ethylene | Effective solid acidic catalysts for the reaction. | google.com |
| MnSO₄-doped Natural Zeolite | Esterification | Achieved 91.27% conversion in 90 minutes. | researchgate.net |
| β-zeolite | Esterification | Showed great catalytic activity due to Brønsted acid sites. | mdpi.com |
| MOR Zeolite Membranes | Esterification (Membrane Reactor) | Maintained high conversions (90%) by removing water. | mdpi.com |
Modified Metal Oxides : Simple metal oxides such as ZrO₂, TiO₂, Al₂O₃, and Fe₂O₃ can act as catalysts for the vapor-phase synthesis of this compound. mdpi.com The modification of these oxides can further enhance their catalytic properties. For instance, La-Co mixed oxides have shown high activity for the complete oxidation of this compound, a reaction relevant to volatile organic compound (VOC) abatement. researchgate.net In direct synthesis from ethanol, the choice of support material for metal catalysts is crucial, with oxides like ZrO₂, ZnO, and Al₂O₃ being studied for their ability to enhance activity and suppress byproduct formation. acs.orgakjournals.com
SO₄²⁻/Al₂O₃ : Sulfated alumina (SO₄²⁻/Al₂O₃) is a solid superacid catalyst that has been effectively used in a catalytic distillation process for this compound synthesis. researchgate.net In this integrated process, the reaction and separation occur in the same unit. Optimal operational parameters were identified as a molar ratio of acetic acid to ethanol of 1:3, an ethanol feed flow rate of 3 mol/L, and a reflux ratio of 2. researchgate.net A similar catalyst, SO₄²⁻/ZrO₂/γ-Al₂O₃, prepared by supporting nano-ZrO₂ on γ-Al₂O₃ followed by sulfation, achieved an acetic acid conversion rate above 95% and an this compound yield over 90%. google.com
Phosphomolybdic Acid : Phosphomolybdic acid (PMA) is a heteropolyacid that functions as an efficient catalyst for this compound synthesis. researchgate.net To address the issue of corrosion associated with acidic catalysts, a composite catalyst of PMA and phosphoric acid (PA) has been developed. This composite system was found to maintain high catalytic efficiency while significantly reducing the corrosion rates of stainless steel equipment. academax.com The addition of 1.00% phosphoric acid to a PMA catalyst could reduce the corrosion rate of a boiling mixture containing 90% acetic acid on SS304 stainless steel by 98.8%. academax.com Furthermore, vanadium-boosted phosphomolybdic acid supported on ZrO₂-TiO₂ mixed oxides has been shown to be an effective catalyst for the esterification of acetic acid at room temperature. researchgate.net
Supported metal catalysts are widely investigated, particularly for the direct synthesis of this compound from ethanol via dehydrogenation reactions.
Pd-based Catalysts : Palladium is an active metal for the dehydrogenation of ethanol. researchgate.net Palladium-based catalysts, supported on various metal oxides like ZnO, have been used for the direct conversion of ethanol to this compound. researchgate.net For example, a Pd/ZnO catalyst at 250°C resulted in a 40.4% ethanol conversion with a 48.5% selectivity to this compound. researchgate.net The support material plays a significant role in the product distribution; for instance, Pd supported on a mixed oxide of Zn-Zr-Al led to a high this compound selectivity of 85%. researchgate.net The development of bimetallic catalysts, such as Au-Pd supported on TiO₂, has also been explored for the catalytic oxidation of this compound, demonstrating that the interaction between the two metals can enhance catalytic activity. mdpi.com
Cu-based Catalysts : Copper-based catalysts are particularly effective for the dehydrogenative synthesis of this compound from ethanol and have been extensively studied. acs.orgeurochemengineering.com The performance of these catalysts is highly dependent on the support material, with oxides like SiO₂, ZrO₂, Al₂O₃, MgO, and ZnO being commonly used. acs.org Copper supported on zirconia (Cu/ZrO₂) has been identified as a highly effective catalyst system. akjournals.comresearchgate.net The interaction between copper and zirconia is a critical factor for developing catalysts that are active, selective, and stable. acs.org The addition of promoters like Mn to a Cu-Cr-Zr composite oxide catalyst can improve the dispersion of the active copper species and enhance thermal stability. acs.orgresearchgate.net The copper loading also influences selectivity; higher loadings tend to favor Cu⁰ species which enhance this compound selectivity. acs.org
| Catalyst System | Support | Key Findings | Source |
|---|---|---|---|
| Cu | ZrO₂ | Support plays an important role in the formation of this compound. Highest selectivity (78.8%) achieved with a Cu:Zr molar ratio of 1. | akjournals.com |
| Cu | ZrO₂–Al₂O₃ | Higher Cu loading favored Cu⁰ species and enhanced this compound selectivity. | acs.org |
| Cu-Cr-Zr-Mn | Mixed Oxide | Mn promoter improved the dispersion of Cu species and increased thermal stability. | acs.org |
| Cu/Copper Chromite | Alumina | Achieved 65% conversion with 98-99% selectivity at 220-240°C and 20 bar. | eurochemengineering.com |
| Cu-Zn-Zr-Al | Mixed Oxide | Achieved 66.0% ethanol conversion and 85.0% this compound selectivity at 220°C. | akjournals.com |
Enzymatic Synthesis of this compound
Enzymatic synthesis represents a green chemistry approach to producing this compound, utilizing biocatalysts, primarily lipases, to perform the esterification under mild conditions. tandfonline.comtandfonline.com This method is attractive because it can produce "natural" flavor compounds when the starting materials are from natural sources. chemicalpapers.com Lipases such as Novozyme 435® (from Candida antarctica) and immobilized Candida rugosa lipase are commonly employed. tandfonline.comusm.my The enzymatic reaction can be carried out in various media, including organic solvents like n-hexane, solvent-free systems, and even in a continuous gas-solid phase system. chemicalpapers.comusm.myscispace.com While environmentally friendly, challenges such as the slow reaction rate and higher cost of enzymes have been areas of focus for process optimization. tandfonline.comtandfonline.com
The selection and improvement of enzymes are critical for the efficient biocatalytic production of this compound. In yeast, alcohol acetyltransferases (AATs) are the key enzymes that catalyze the formation of this compound from acetyl-CoA and ethanol. nih.govresearchgate.net Research has involved comparing AATs from different yeast species, such as Saccharomyces cerevisiae (Atf1), Kluyveromyces marxianus (Eat1), and Wickerhamomyces anomalus (Eat1), to identify the most efficient catalyst within a specific metabolic background. nih.gov Beyond AATs, esterases are also being explored for their esterification potential. nih.gov A study successfully demonstrated the use of engineered esterases in E. coli for the production of short-chain esters, including this compound. nih.gov Protein engineering and optimizing gene expression levels are key strategies to overcome limitations like low catalytic efficiency and selectivity, thereby improving yields and making the bioproduction process more viable. nih.govresearchgate.net
Maximizing the yield of biocatalytic this compound production requires careful optimization of several process parameters. Studies have shown that factors such as enzyme loading, the molar ratio of substrates (ethanol to acetic acid), temperature, and the removal of water significantly affect the reaction outcome. usm.myscispace.com For instance, using immobilized Candida rugosa lipase, a maximum conversion of 88% was achieved under optimized conditions. usm.my A significant advancement in this area is the application of ultrasound irradiation, which has been shown to dramatically accelerate the rate of lipase-catalyzed synthesis compared to conventional mechanical shaking. tandfonline.comtandfonline.com Kinetic studies revealed that ultrasound enhances the maximum reaction velocity (Vmax) by 143% and improves the enzyme's affinity for acetic acid while mitigating the inhibitory effects of ethanol. tandfonline.comtandfonline.com
| Enzyme | System | Parameter | Optimal Condition | Result | Reference |
|---|---|---|---|---|---|
| Novozyme 435® | Ultrasound-assisted | Enzyme Loading | 6% | Accelerated reaction rate | tandfonline.comtandfonline.com |
| Novozyme 435® | Ultrasound-assisted | Molar Ratio (Ethanol:Acetic Acid) | 4:1 | Vmax elevated by 143% | tandfonline.comtandfonline.com |
| Novozyme 435® | Ultrasound-assisted | Ultrasonic Power & Frequency | 150 W & 28 kHz | Accelerated reaction rate | tandfonline.comtandfonline.com |
| Candida antarctica lipase B | Gas-Solid Phase | Temperature | 50°C | Yield > 110 mg·dm⁻³·h⁻¹ | scispace.com |
| Candida antarctica lipase B | Gas-Solid Phase | Enzyme Amount | 11 g | High conversion | scispace.com |
| Candida antarctica lipase B | Gas-Solid Phase | Initial Substrate Ratio (Acetic Acid:Ethanol) | 75:25 (v/v) | Highest conversion and yield | distantreader.org |
Non-Catalytic Synthesis Routes
While most industrial synthesis of this compound relies on catalysts to accelerate the reaction, several alternative routes exist. The classic Fischer esterification can proceed without a strong acid catalyst, but the reaction is extremely slow. stackexchange.com More industrially relevant alternative methods include the Tishchenko reaction and the direct addition of acetic acid to ethylene.
The Tishchenko reaction provides a pathway to this compound by the dimerization of acetaldehyde (B116499) using a catalyst, most commonly an aluminum alkoxide like aluminum ethoxide. ijcrr.commdpi.com In this process, two equivalents of acetaldehyde are converted into one molecule of this compound. wikipedia.org This method is a significant industrial process, particularly in Germany and Japan. ijcrr.com
Another route is the synthesis from ethylene and acetic acid . ijcrr.commdpi.com This process typically occurs in the vapor phase and utilizes solid acid catalysts, such as those based on silicotungstic acid or certain clays. ijcrr.comwikipedia.org While the selectivity towards this compound can be nearly 100%, the conversion rates can be moderate, often requiring large reactors or long residence times. mdpi.com
Finally, the dehydrogenation of ethanol is an attractive route as it starts from a single, readily available feedstock. ukdiss.comeurochemengineering.com This process can be carried out in a single step using catalysts like copper or copper chromite. ijcrr.comeurochemengineering.com Under optimized conditions of 220-240°C and 20 bars, an ethanol conversion of 65% with a selectivity to this compound of 98-99% has been achieved. eurochemengineering.com This route also produces pure hydrogen as a valuable by-product. eurochemengineering.com
Tishchenko Reaction and its Advancements
The Tishchenko reaction, discovered by Russian chemist Vyacheslav Tishchenko, is a disproportionation reaction where two equivalents of an aldehyde react in the presence of a metal alkoxide catalyst to form an ester. ird.frresearchgate.net For this compound production, acetaldehyde is the starting material. google.com The classic catalysts for this reaction are aluminum alkoxides, such as aluminum ethoxide. google.comsci-hub.se The reaction mechanism involves the coordination of an aldehyde molecule to the aluminum alkoxide, which acts as a Lewis acid. This is followed by the addition of a second aldehyde molecule to form a hemiacetal intermediate. An intramolecular 1,3-hydride shift then occurs, leading to the formation of the final ester product and regeneration of the catalyst. acs.orgorganic-chemistry.org
Historically, the Tishchenko reaction has been a significant industrial method for this compound synthesis, particularly in Europe. google.comsemanticscholar.org A notable advantage of this process is that it can be carried out using the aldehyde reactant as the solvent, allowing the reaction to proceed to near completion, with the product being further purified by extraction. sci-hub.se One of the challenges with traditional homogeneous catalysts like aluminum alkoxides is the need to separate the catalyst from the product, which can lead to waste streams containing aluminum salts. semanticscholar.org
Advancements in the Tishchenko reaction have focused on the development of heterogeneous catalysts to simplify catalyst separation and improve sustainability. While homogeneous catalysts are still common, research into solid base catalysts has shown promise. researchgate.net The development of continuous flow reactors and improved catalytic systems in the mid-20th century significantly increased production efficiency and reduced costs. nih.gov The introduction of heterogeneous catalysts in the 1980s further enhanced the production process by offering better selectivity and longer catalyst lifetimes. nih.gov Mechanistic studies have also evolved, with models such as the Luder–Zuffanti and Ogata–Kawasaki models providing deeper insights into the reaction pathway. nih.gov
Table 1: Comparison of Catalysts in Tishchenko Reaction for this compound Synthesis
| Catalyst Type | Catalyst Example | Phase | Key Characteristics |
| Traditional Homogeneous | Aluminum Ethoxide | Homogeneous | Effective catalyst, but requires separation from the product, potentially generating waste. semanticscholar.org |
| Advanced Heterogeneous | Solid Base Catalysts | Heterogeneous | Facilitates easier catalyst separation, improving the sustainability of the process. researchgate.net |
Direct Addition Reactions (e.g., Ethylene, Acetic Acid, and Water)
A significant advancement in this compound synthesis is the direct addition reaction of ethylene and acetic acid. A leading example of this technology is the AVADA (Advanced Acetates by Direct Addition) process developed by BP Chemicals. researchgate.net This process involves the gas-phase reaction of ethylene and acetic acid to directly produce this compound, boasting 100% atom efficiency. researchgate.net
The reaction is typically carried out in the presence of a solid acid catalyst, with heteropoly acids (HPAs) supported on silica being particularly effective. researchgate.neteurochemengineering.com Silicotungstic acid (H₄SiW₁₂O₄₀) supported on silica is a commonly used catalyst in this process. oup.comresearchgate.net The presence of a small amount of water (1-10 mole%) in the reaction feed is beneficial as it can help reduce the formation of unwanted by-products. nih.gov
The direct addition process offers several advantages over traditional methods. It is more energy-efficient and environmentally friendly, significantly reducing feedstock losses and eliminating large wastewater streams that are characteristic of conventional esterification processes. researchgate.net The use of a heterogeneous catalyst simplifies the separation process, a notable improvement over the homogeneous catalysts used in the traditional Tishchenko reaction. semanticscholar.org The reaction conditions for the AVADA process typically involve elevated temperatures and pressures. For instance, the Celanese VA-Ethyl Acetate Process, a similar technology, operates at temperatures around 150-180°C and pressures of 25-35 bar. nih.gov
Studies on the kinetics of this reaction using an industrial silicotungstic acid catalyst have shown that reactant conversions are favored by increasing the reaction temperature and ethylene concentration, while reducing the pressure and the concentrations of acetic acid and water. ird.frresearchgate.net
Table 2: Operating Conditions for Direct Addition Synthesis of this compound
| Parameter | Value/Range | Reference |
| Reactants | Ethylene, Acetic Acid, Water | nih.gov |
| Catalyst | Silicotungstic acid on silica support | oup.comresearchgate.net |
| Temperature | 150-180°C | nih.gov |
| Pressure | 25-35 bar | nih.gov |
| Mole Ratio (Ethylene:Acetic Acid) | 6.0 - 12.2 | nih.gov |
| Mole Ratio (Ethylene:Water) | 8.0 - 17.0 | nih.gov |
| Mole Ratio (Acetic Acid:Water) | 1.25 - 1.40 | nih.gov |
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable manufacturing, green chemistry principles are increasingly being applied to the synthesis of this compound. These approaches focus on the use of renewable feedstocks and the development of environmentally benign catalytic systems. patsnap.com
Bio-based Feedstocks for this compound Production
The shift towards a bio-based economy has spurred research into producing this compound from renewable resources, moving away from petrochemical feedstocks. imarcgroup.com
Lignocellulosic biomass, such as agricultural and forestry residues, represents an abundant and non-food-based renewable feedstock. nih.gov The conversion of this biomass into this compound is a promising green route. One approach involves the hydrothermal fractionation of lignocellulosic materials, like pine wood, to produce a liquid hydrolysate rich in hemicellulosic sugars and acetic acid. mdpi.com This acetic acid can then be recovered and used as a feedstock for this compound synthesis. mdpi.com Techno-economic analyses have been conducted to evaluate the feasibility of producing glacial acetic acid from poplar biomass, which can then be used in this compound production. mdpi.comsemanticscholar.org Another pathway involves the gasification of biomass to produce syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen), which can then be catalytically converted to a mixture of oxygenated compounds, including this compound. nrel.gov
Fermentation offers a direct route to bio-based this compound from renewable sugars. patsnap.com Various microorganisms, particularly yeasts, have been investigated for their ability to produce this compound. Species such as Candida utilis, Kluyveromyces marxianus, and Pichia anomala are known to convert sugars into this compound with high yields. researchgate.netnih.gov The biosynthesis of this compound in yeast occurs through the reaction of acetyl-CoA and ethanol, a reaction catalyzed by alcohol acetyltransferases (AATase). nih.govresearchgate.net
Metabolic engineering has been employed to enhance the production of this compound in microorganisms. In Saccharomyces cerevisiae, a common yeast used in industrial fermentations, the overexpression of genes encoding key enzymes in the this compound metabolic pathway has led to significant increases in yield. nih.govoup.com For example, overexpressing the genes for acetyl-CoA synthetase (ACS2) and alcohol acetyltransferase (ATF1) can direct more carbon flux towards the synthesis of this compound. oup.com One engineered strain of S. cerevisiae was reported to produce 1.69 g/L of this compound. nih.gov
Another approach involves the use of acetogenic bacteria, such as Clostridium autoethanogenum, which can produce this compound from one-carbon feedstocks like carbon monoxide (CO). nih.govresearchgate.net By expressing a heterologous alcohol acetyltransferase in this bacterium, researchers have demonstrated the production of this compound from CO. researchgate.netnih.gov
Table 3: Microorganisms in Fermentation-based this compound Production
| Microorganism | Feedstock | Key Enzymes/Pathways | Reported Yield |
| Saccharomyces cerevisiae | Sugars | Alcohol acetyltransferase (ATF1), Acetyl-CoA synthetase (ACS2) | 1.69 g/L (engineered strain) nih.gov |
| Candida utilis | Glucose, Ethanol | Ethanol utilization pathway | Ester production increases with ethanol concentration up to 10 g/L semanticscholar.orgnih.gov |
| Kluyveromyces marxianus | Sugars | Alcohol acetyltransferase (Eat1) | High yield potential researchgate.net |
| Clostridium autoethanogenum | Carbon Monoxide (CO) | Heterologous alcohol acetyltransferase (Atf1) | 0.2 mM from CO researchgate.netnih.gov |
Sustainable Catalytic Systems
The development of sustainable catalytic systems is crucial for the green synthesis of this compound, particularly from bio-ethanol. The direct synthesis of this compound from ethanol can be achieved through dehydrogenative processes. researchgate.net Copper-based catalysts are considered promising for this reaction due to their high catalytic performance and low cost. researchgate.net A commercial copper/copper chromite catalyst supported on alumina has been shown to achieve a 65% conversion of ethanol with 98-99% selectivity to this compound under optimized conditions (220-240°C, 20 bars). eurochemengineering.com
Palladium-based catalysts, such as PdO/SiO₂, have also been studied for the one-pot synthesis of this compound from renewable ethanol via an oxidative route. researchgate.net In this process, ethanol is first oxidized to acetaldehyde, which then condenses with ethanol to form this compound. researchgate.net
Homogeneous catalysts based on ruthenium pincer complexes have also been developed for the acceptorless dehydrogenation of ethanol to this compound. google.com These catalysts can operate at relatively low temperatures (maximum of 90°C) and in the absence of a solvent or hydrogen acceptor, offering a cost-efficient synthesis route. google.com
Solvent-Free and Reduced-Solvent Synthesis
Solvent-free and reduced-solvent synthesis methods are gaining traction as environmentally benign alternatives to conventional processes that utilize organic solvents. These approaches aim to reduce the environmental footprint and simplify product purification. A significant area of research in this domain is the use of enzymatic catalysts, such as lipase, which can facilitate the esterification of ethanol and acetic acid without the need for a separate solvent phase.
In a solvent-free system, the reactants themselves serve as the reaction medium. Studies on the enzymatic synthesis of this compound have demonstrated the feasibility of this approach. The kinetics of lipase-catalyzed esterification in a solvent-free environment have been analyzed, revealing that substrate inhibition by acetic acid can occur. Nevertheless, high yields of this compound can be achieved. chemicalpapers.com
Research has also explored the continuous production of esters in solvent-free systems using packed-bed reactors with immobilized enzymes. For instance, the lipase-catalyzed transesterification of this compound with 2-phenethyl alcohol has been successfully demonstrated in a solvent-free packed-bed reactor. mdpi.com This methodology offers advantages such as high substrate concentration, enhanced reaction rates, and a simplified purification process. mdpi.com In some solvent-free systems for other esters, one of the reactants, such as this compound itself, can also act as the solvent. mdpi.com
The table below summarizes the kinetic constants for the lipase-catalyzed synthesis of this compound in a solvent-free system compared to a system using heptane as a solvent. chemicalpapers.com
Table 1: Kinetic Constants for Enzymatic this compound Synthesis
| System | Vmax (mmol·L-1·h-1) | KM (mol·L-1) | KI (mol·L-1) |
|---|---|---|---|
| Solvent-Free | 2.8 | 0.18 | 0.08 |
| Heptane | 10.5 | 0.25 | 0.15 |
Data sourced from a study on the kinetics of this compound formation by lipase. chemicalpapers.com
Process Intensification in this compound Manufacturing
Process intensification refers to the development of innovative apparatus and techniques that offer significant improvements over conventional process technologies. In the context of this compound manufacturing, process intensification aims to combine reaction and separation steps into a single unit, leading to reduced capital and operating costs, lower energy consumption, and enhanced process safety. researchgate.netmdpi.com
Reactive Distillation Processes for this compound Production
Reactive distillation (RD) is a prime example of process intensification where the chemical reaction and distillation separation occur simultaneously within a single column. uctm.educhemengproj.ir This integration is particularly advantageous for equilibrium-limited reactions like the esterification of ethanol and acetic acid to produce this compound. By continuously removing the products (this compound and water) from the reaction zone, the equilibrium is shifted towards the product side, resulting in higher reactant conversion. uctm.educhemengproj.ir
The key benefits of employing reactive distillation for this compound production include:
Overcoming chemical equilibrium limitations, leading to higher conversion rates. uctm.edu
Improved selectivity and reduced by-product formation.
Significant energy savings due to the in-situ use of the heat of reaction for distillation. uctm.edu
Reduced capital investment due to the consolidation of a reactor and multiple separation units into one. researchgate.net
Avoidance of azeotrope-related separation challenges present in conventional processes.
The design and optimization of reactive distillation columns for this compound production are complex undertakings that rely heavily on process simulation software such as Aspen Plus and ChemCAD. uctm.educhemengproj.ir These tools allow for the modeling of the intricate interplay between reaction kinetics, vapor-liquid equilibrium, and mass transfer within the column.
Key design parameters that are investigated through simulation include:
Number of theoretical stages: Determining the optimal number of stages in the rectifying, reaction, and stripping sections of the column.
Feed stage location: The placement of the ethanol and acetic acid feeds significantly impacts conversion and product purity. uctm.edu
Reflux ratio: This parameter influences the separation efficiency and energy consumption of the column. uctm.edu
Operating pressure: Affects the boiling points of the components and can influence reaction rates and equilibrium. uctm.edu
Catalyst placement: In the case of heterogeneous catalysts, the location and amount of catalyst are critical design variables.
Simulations often employ thermodynamic models like NRTL (Non-Random Two-Liquid) or UNIQUAC to accurately predict the non-ideal phase behavior of the multicomponent mixture of ethanol, acetic acid, this compound, and water. chemengproj.ir Rate-based models, which consider mass transfer limitations, are also used for more rigorous simulations that can provide results closer to experimental data.
The following table presents a sample of simulation parameters for an this compound reactive distillation column.
Table 2: Example Simulation Parameters for this compound Reactive Distillation
| Parameter | Value | Unit |
|---|---|---|
| Number of Stages | 13 | - |
| Acetic Acid Feed Stage | 5 | - |
| Ethanol Feed Stage | 8 | - |
| Reflux Ratio | 1.5 | - |
| Distillate Rate | 50 | kmol/hr |
| Column Pressure | 101.3 | kPa |
These are illustrative parameters and can vary based on specific process requirements.
To further enhance the energy efficiency of reactive distillation processes, integration with heat pumps is being explored. A heat pump can upgrade the low-temperature heat from the condenser and use it to supply the high-temperature heat required by the reboiler, thereby reducing external utility consumption. mdpi.com This is particularly beneficial in the separation of pure this compound, which is an energy-intensive step. mdpi.com
The integration of a heat pump with a reactive distillation column for this compound production has been shown to improve economic aspects by reducing operating costs. mdpi.commdpi.com However, it's important to consider that such integration can also impact the safety aspects of the process, which requires a thorough multi-objective assessment. mdpi.com
Reactive distillation units are also integrated with other separation units like decanters and additional distillation columns to achieve the desired product purity. For instance, the overhead vapor from the RD column, which is a mixture of this compound, water, and unreacted ethanol, can be condensed and fed to a decanter to separate the organic and aqueous phases. The organic phase, rich in this compound, is then further purified in a separate distillation column. researchgate.net
Reactive Chromatography in Ester Synthesis
Reactive chromatography (RC) is another process intensification technique that combines reaction and separation in a single unit. In RC, a solid catalyst, which also acts as a stationary phase, is packed into a chromatographic column. As the reactants are fed into the column, they react on the surface of the catalyst, and the products are separated based on their different affinities for the stationary phase.
This technique can be particularly advantageous for equilibrium-limited reactions where the products have significantly different adsorption characteristics compared to the reactants. By selectively retaining one of the products, the reaction equilibrium can be shifted to achieve higher conversions. Research has shown the potential of reactive chromatography for the continuous production of esters like ethyl chloroacetate, demonstrating its ability to achieve good conversions at lower temperatures compared to conventional batch processes. acs.org
While not as widely implemented as reactive distillation for bulk chemicals, reactive chromatography offers a promising alternative, especially for the synthesis of specialty esters where high purity is a primary concern. The feasibility of reactive chromatography for the production of various acetates has been investigated, indicating that for certain esters, its performance can be on par with reactive distillation in terms of energy consumption. mdpi.com
Membrane Reactors for Enhanced Conversion and Separation
Membrane reactors integrate a chemical reaction with a membrane-based separation process within a single unit. For this compound synthesis, membrane reactors, particularly those employing pervaporation, have been shown to significantly enhance reactant conversion by selectively removing one of the products, typically water, from the reaction medium. tandfonline.comresearchgate.net This continuous removal of a product shifts the reaction equilibrium towards the formation of this compound, allowing for conversions that exceed the equilibrium limit of conventional reactors. mdpi.com
In a typical setup for this compound production, the esterification reaction occurs in a reactor, and the reaction mixture is circulated past a hydrophilic membrane. Water selectively permeates through the membrane and is removed, driving the reaction to completion. Various types of membranes, including those made from polyvinyl alcohol (PVA) and zeolite, have been investigated for this purpose. researchgate.netmdpi.com
Research has demonstrated that using a flow-type membrane reactor with an AEI zeolite membrane can increase the yield of this compound to 89.0%, significantly higher than the equilibrium yield of 69.1% at 363 K. mdpi.com The performance of the membrane reactor is influenced by factors such as the feed flow rate, with lower flow rates allowing for a greater proportion of water to be removed, leading to higher conversions. mdpi.com
The table below shows the impact of using a pervaporation membrane reactor on the conversion of acetic acid in this compound synthesis.
Table 3: Acetic Acid Conversion in Conventional vs. Pervaporation Membrane Reactor (PMR)
| Reactor Type | Catalyst | Temperature (°C) | Acetic Acid Conversion (%) |
|---|---|---|---|
| Batch Reactor | Zr(SO4)2·4H2O | 70 | 22 |
| PVCMR | Zr(SO4)2·4H2O coated chitosan membrane | 70 | 85 |
Data sourced from a study on a pervaporation catalytic membrane reactor. researchgate.net
Advanced Downstream Processing for Fermentative this compound
The industrial-scale production of this compound through fermentation presents significant downstream processing challenges. These complexities arise from the low concentration of this compound in the fermentation broth, the presence of microorganisms, and the formation of azeotropes with water and ethanol. researchgate.nettudelft.nltudelft.nl Traditional separation methods are often energy-intensive and economically prohibitive, necessitating the development of advanced, integrated downstream processing methodologies to ensure the viability of bio-based this compound production.
Advanced strategies focus on process intensification, aiming to minimize product loss and energy consumption by integrating separation steps and employing novel technologies. researchgate.nettudelft.nltudelft.nl A key approach involves the recovery of this compound from both the liquid fermentation broth and the off-gas stream, followed by a highly integrated final purification step. researchgate.nettudelft.nltudelft.nlcolab.ws
Initial Separation from Fermentation Gas Phase
A significant portion of the volatile this compound produced during aerobic fermentation is stripped from the broth and carried out with the exhaust gas. researchgate.net Efficient capture from this gas stream is a critical first step in downstream processing. Two primary advanced methods for this initial separation are compression combined with high-pressure condensation and low-temperature condensation via refrigeration. tudelft.nl
A comparative economic and sustainability analysis has shown that using refrigeration for the initial product separation from the gas phase is considerably more cost-effective and less energy-intensive than the compression and condensation method. tudelft.nltudelft.nlcolab.ws
Interactive Table 1: Comparison of Gas Phase Separation Techniques
| Parameter | Refrigeration Condensation | Compression & High-Pressure Condensation |
| Cost-Effectiveness | ~0.61 $/kg | 1.09 $/kg |
| Energy Intensity | 2.20–2.40 kWthh/kg | 9.98 kWthh/kg |
Purification with Azeotropic Dividing-Wall Columns (A-DWC)
Following the initial separation, the purification of this compound is complicated by the formation of a ternary azeotrope with ethanol and water. mdpi.com An advanced solution to this challenge is the use of a highly integrated azeotropic dividing-wall column (A-DWC). researchgate.nettudelft.nltudelft.nl This technology represents a significant process intensification, combining multiple distillation steps into a single column, thereby reducing capital costs and energy requirements compared to conventional multi-column distillation sequences. tudelft.nl The A-DWC is designed specifically to handle the complex vapor-liquid equilibria of the this compound-ethanol-water system to achieve high-purity this compound. researchgate.nettudelft.nl
In Situ Product Recovery (ISPR) Methodologies
In Situ Product Recovery (ISPR) techniques are a transformative approach in bioprocessing, integrating product separation concurrently with the fermentation process. researchgate.netarcjournals.org This alleviates end-product inhibition, which can limit the titer, rate, and yield of microbial production, and can significantly reduce the economic burden of downstream purification. nrel.govresearchgate.netmdpi.com
Hybrid Extraction-Distillation (HED)-ISPR
One of the most promising ISPR methods for this compound is a hybrid extraction-distillation (HED) process. nrel.gov This technique involves using a solvent to extract this compound directly from the fermentation broth. This approach is markedly more energy-efficient than conventional gas stripping, where the product is evaporated from the broth. nrel.govresearchgate.net The energy requirements for the HED-ISPR process for volatile esters like this compound have been shown to be approximately 30-fold less than those of conventional gas-stripping processes. nrel.govresearchgate.net This substantial energy saving is attributed to the reduced water content carried into the downstream distillation steps and the high efficiency of the extraction process. nrel.gov
Membrane-Based Separation
Membrane technology offers another innovative method for the in situ recovery of this compound from the fermenter exhaust gas. researchgate.net In this process, the gas stream is passed through specialized membrane modules that selectively allow the passage of this compound while retaining other components. Research has demonstrated that this technique can be highly effective, with one study achieving a separation of 93.6% of the stripped this compound from the exhaust gas. researchgate.net The permeate gas, enriched with this compound, can then be cooled to recover the final product in a highly pure liquid form. researchgate.net
Interactive Table 2: Research Findings on Advanced Downstream Processing Methods
| Technology | Application | Key Finding | Reported Efficiency/Benefit |
| Refrigeration Condensation | Initial recovery from off-gas | More cost-effective and less energy-intensive than compression. | 2.20–2.40 kWthh/kg energy intensity. tudelft.nltudelft.nl |
| Azeotropic Dividing-Wall Column (A-DWC) | Final purification | Integrates multiple separation steps into one unit for process intensification. researchgate.nettudelft.nltudelft.nl | Reduces energy requirements and capital costs. |
| Hybrid Extraction-Distillation (HED)-ISPR | In situ product recovery | Significantly lower energy consumption compared to gas stripping. | Energy requirements are ~30-fold less than conventional gas stripping. nrel.govresearchgate.net |
| Membrane Separation | In situ recovery from off-gas | Effective separation of this compound from exhaust gas stream. | 93.6% of stripped ester was separated from the exhaust gas. researchgate.net |
These advanced downstream processing methodologies are crucial for enhancing the economic and environmental sustainability of fermentative this compound production, overcoming the inherent challenges of low product titers and complex separation needs. researchgate.nettudelft.nl
Reaction Mechanisms and Kinetics in Ethyl Acetate Chemistry
Esterification Reaction Mechanisms
The synthesis of ethyl acetate (B1210297) is most commonly achieved through the Fischer esterification of acetic acid and ethanol (B145695). This reaction is a reversible, acid-catalyzed process that involves the formation of an ester and water. uctm.educhemistrytalk.org
CH₃COOH + CH₃CH₂OH ⇌ CH₃COOCH₂CH₃ + H₂O patsnap.com
The rate law for this reversible reaction is expressed as:
Rate = k₁[CH₃COOH][CH₃CH₂OH] - k₂[CH₃COOCH₂CH₃][H₂O] zenodo.org
Where:
k₁ is the rate constant for the forward reaction (esterification).
k₂ is the rate constant for the reverse reaction (hydrolysis).
Under specific conditions, such as using a significant excess of one reactant (typically the alcohol), the reaction can be treated as pseudo-first-order. researchgate.net The reaction is generally slow and requires a catalyst to achieve equilibrium at a reasonable rate. zenodo.org The rate constant is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netresearchgate.net For instance, at 34°C with a sulfuric acid catalyst, a forward rate constant (k₁) of 0.014 L/(gmol·min) has been reported. zenodo.org
| Acid:Alcohol Mole Ratio | Rate Constant (k) (dm³mol⁻¹s⁻¹) |
|---|---|
| 1:1 | 0.0059 |
| 2:1 | 0.0040 |
| 3:1 | 0.0013 |
| 4:1 | 0.0006 |
This table is based on data from a study on the esterification of acetic acid and ethanol using an Al-pillared clay catalyst, illustrating how the mole ratio of reactants affects the second-order rate constant.
Acid catalysts, such as sulfuric acid or hydrochloric acid, are essential for the Fischer esterification to proceed at a practical rate. chemistrytalk.org The catalyst's primary role is to activate the carbonyl group of the carboxylic acid, making it more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. mdpi.comyoutube.com
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen of the carbonyl group on the acetic acid molecule. This increases the positive charge on the carbonyl carbon. patsnap.comyoutube.com
Nucleophilic Attack : The weakly nucleophilic oxygen atom of the ethanol molecule attacks the now highly electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate. chemistrytalk.orgpatsnap.com
Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol group) to one of the hydroxyl groups. This creates a good leaving group (water). patsnap.commasterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. chemistrytalk.orgmasterorganicchemistry.com
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product. youtube.com
This entire process is reversible, and the presence of water can drive the reaction backward through hydrolysis. masterorganicchemistry.com Therefore, reaction conditions are often manipulated, for instance by removing water as it forms, to shift the equilibrium towards the products. patsnap.com
The key intermediate in the Fischer esterification mechanism is the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carboxylic acid. patsnap.com Computational studies and mechanistic analyses suggest that the reaction proceeds through a series of transition states connecting the reactants, intermediates, and products.
Hydrolysis Reaction Mechanisms of this compound
Hydrolysis is the reverse of esterification, where this compound reacts with water to form acetic acid and ethanol. This process can be catalyzed by either an acid or a base.
The hydrolysis of this compound in the presence of a base, such as sodium hydroxide (B78521), is known as saponification. This reaction is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt (sodium acetate), which is not susceptible to re-esterification. prexams.com
The reaction is: CH₃COOCH₂CH₃ + NaOH → CH₃COONa + CH₃CH₂OH
Saponification is a second-order reaction, with the rate being dependent on the concentrations of both this compound and the hydroxide ion. colby.edudergipark.org.tr
Rate = k[CH₃COOCH₂CH₃][OH⁻] colby.edu
The mechanism involves a nucleophilic acyl substitution:
Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the this compound.
Formation of a Tetrahedral Intermediate : This attack leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (CH₃CH₂O⁻) as the leaving group.
Proton Transfer : The ethoxide ion is a strong base and immediately deprotonates the newly formed acetic acid, yielding ethanol and the acetate ion. This final acid-base step is what renders the reaction essentially irreversible.
The kinetics of saponification are highly dependent on temperature. As temperature increases, the rate constant (k) also increases, following the Arrhenius equation. isca.me An activation energy of 43.094 kJ/mol has been determined for this reaction. isca.me
| Temperature (K) | Average Rate Constant (k) (L mol⁻¹ s⁻¹) |
|---|---|
| 290.15 | 0.0829 |
| 295.15 | 0.1118 |
| 305.15 | 0.2016 |
This table presents data from a study measuring the rate constants for the saponification of this compound by sodium hydroxide, showing the increase in reaction rate with temperature. mdpi.com
The acid-catalyzed hydrolysis of this compound is the exact reverse of the Fischer esterification mechanism. masterorganicchemistry.com The reaction is reversible and results in an equilibrium mixture of this compound, water, acetic acid, and ethanol. scihub.org
Because water is typically used as the solvent and is therefore present in a large excess, its concentration remains effectively constant throughout the reaction. This allows the reaction to be treated as a pseudo-first-order reaction, where the rate depends only on the concentration of the ester. youtube.comscribd.com
Rate = k'[CH₃COOCH₂CH₃]
The mechanism mirrors that of Fischer esterification, but in reverse:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.
Nucleophilic Attack by Water : A water molecule acts as the nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the attacking water molecule to the ethoxy group, forming a good leaving group (ethanol).
Elimination of Ethanol : The intermediate collapses, eliminating a molecule of ethanol.
Deprotonation : The resulting protonated carboxylic acid is deprotonated, regenerating the acid catalyst and forming acetic acid.
To drive the equilibrium towards the products (acid and alcohol), a large excess of water is typically used. scihub.org
Applications of Ethyl Acetate in Advanced Chemical and Biological Systems
Pharmaceutical Synthesis and Processes
In the pharmaceutical industry, ethyl acetate (B1210297) is a widely utilized solvent, playing critical roles in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and their intermediates. acs.orgacs.orgpeptide.com Its effectiveness, combined with a more favorable safety and environmental profile compared to some other organic solvents, makes it a preferred choice in many pharmaceutical manufacturing processes. peptide.com
Ethyl acetate serves as a crucial reaction medium for the synthesis of a wide array of APIs. acs.org Its ability to dissolve a broad range of non-polar and moderately polar reactants and reagents facilitates numerous chemical transformations essential for constructing complex drug molecules. acs.orgnih.gov The solvent's moderate boiling point (77 °C) is advantageous for conducting reactions at elevated temperatures without requiring high-pressure equipment, while also allowing for its easy removal during product isolation and purification stages. tandfonline.com
In API synthesis, this compound is often employed in reactions such as esterifications, alkylations, and condensations. nih.gov For instance, it can be the solvent of choice for the synthesis of antibiotic drug molecules. Its role is to provide a homogeneous environment for the reaction to proceed efficiently, and its inertness under many reaction conditions prevents it from interfering with the desired chemical transformations. The selection of this compound as a process solvent is also guided by its ability to influence reaction rates and yields, and in some cases, the crystalline form of the final API, which is a critical parameter for drug product performance.
Table 1: Examples of API Synthesis Steps Utilizing this compound as a Process Solvent
| API or Intermediate | Synthesis Step | Role of this compound |
| Sulphamethoxazole | Intermediate Synthesis | Reaction Solvent and Extraction Solvent nih.gov |
| Rifampicin | Manufacturing Process | Extraction Solvent and Intermediate nih.gov |
| Various Antibiotics | General Synthesis | Reaction Medium and Purification Solvent acs.orgpeptide.comtandfonline.com |
| Steroids | Production Processes | Extraction and Purification Solvent peptide.com |
| Vitamins | Manufacturing | Extraction and Purification Solvent acs.orgpeptide.com |
One of the most significant applications of this compound in the pharmaceutical sector is as an extraction solvent. acs.orgglenresearch.commdpi.com This process is fundamental for isolating and purifying APIs and intermediates from complex reaction mixtures or natural sources. glenresearch.comresearchgate.net this compound's selective solvency allows it to effectively extract the target compounds while leaving behind unwanted impurities, such as inorganic salts and polar byproducts. mdpi.com
Liquid-liquid extraction is a common technique where this compound is used to recover the desired product from an aqueous phase. Its limited miscibility with water and favorable partition coefficient for many organic compounds make this separation efficient. For example, after a reaction is quenched with water, the crude product can be extracted into an this compound layer, which is then separated, dried, and concentrated to yield the purified compound. This method is widely applied in the manufacturing of various pharmaceuticals, including antibiotics and other synthetic drugs. peptide.comtandfonline.com
The synthesis of complex APIs often involves multiple steps, proceeding through various stable chemical intermediates. This compound plays a pivotal role as a solvent in the production of these drug intermediates. acs.orgpeptide.comnih.gov Its function is to facilitate the chemical reactions that form these precursor molecules, ensuring high yields and purity, which are essential for the subsequent steps in the API synthesis chain. peptide.comnih.gov
For example, in the synthesis of certain antiviral or anticancer drugs, specific molecular fragments (intermediates) are first synthesized and purified before being combined to form the final, more complex API. This compound is frequently used in these intermediate steps as both a reaction solvent and for purification through crystallization or extraction. Its ability to be easily removed without leaving significant residues is a key advantage in multi-step synthesis where the purity of each intermediate is critical.
In the realm of biopharmaceutical production, this compound is finding application as a greener alternative to traditional solvents in peptide and oligonucleotide synthesis, primarily in washing and purification steps.
In solid-phase peptide synthesis (SPPS), a technique used to chemically synthesize peptides and proteins, large volumes of solvents are used for washing the solid support and for coupling and deprotection steps. acs.org Traditionally, solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) have been employed, but they are now recognized as hazardous. acs.orgacs.org Research has demonstrated that this compound, often in combination with other green solvents like 2-methyltetrahydrofuran (2-MeTHF), can be an effective washing solvent in SPPS protocols. acs.orgpeptide.comresearchgate.net Its use helps to remove excess reagents and byproducts without significantly impacting the efficiency of the synthesis of short to medium-length peptides. acs.org Furthermore, this compound is utilized in the purification of synthetic peptides, particularly in extraction methods to remove detergents and other impurities from peptide samples before analysis by mass spectrometry. nih.govmdpi.comnih.gov
Materials Science and Engineering
This compound's utility extends into the field of materials science, where it is employed as a solvent in the creation and processing of various polymers.
This compound serves as a valuable solvent in the synthesis and processing of a variety of polymers. Its ability to dissolve many common polymers makes it suitable for solution polymerization techniques. In this method, the monomer and initiator are dissolved in a solvent like this compound, and the polymerization reaction occurs in the solution phase. This allows for good control over the reaction temperature and viscosity.
A notable example is its use as a "green" solvent for the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with significant potential for biomedical applications. nih.gov this compound is also used in the processing of polymers, such as in the formulation of coatings, paints, and adhesives where it acts as a solvent for the polymer resin, controlling the viscosity and evaporation rate. nih.gov
In the fabrication of polymeric micro- and nanoparticles for drug delivery systems, this compound is often used as the organic solvent in emulsification-solvent evaporation methods. For example, in the production of poly(DL-lactide-co-glycolide) (PLGA) microspheres, the polymer and the drug are dissolved in this compound, which is then emulsified in an aqueous phase. umich.edunih.gov Subsequent evaporation of the this compound leads to the formation of solid polymer microspheres encapsulating the drug. umich.edunih.gov
Applications in Coatings and Adhesives Formulations
This compound is a primary solvent in the formulation of a wide array of coatings, including lacquers, varnishes, and industrial coatings. altiras.comhackmd.io Its principal role is to dissolve various resins and polymers, ensuring a smooth and consistent application. accorddorganics.compeliswan.com The compound is integral to numerous coating formulations such as epoxies, urethanes, cellulosics, acrylics, and vinyls. pciplindia.comcelanese.com These coatings have diverse applications, ranging from wood furniture and automotive refinishing to marine applications and architectural coatings. hackmd.iopciplindia.com
One of the most valued properties of this compound in the coatings industry is its rapid evaporation rate. starrychems.com This characteristic facilitates quick drying times, which is crucial for efficient industrial processes as it reduces the waiting period between coats. starrychems.com Furthermore, this compound acts as a viscosity reducer, improving the flow and leveling of the coating, which contributes to a high-quality, glossy finish. ram-nath.com Its ability to mix with a variety of other solvents and diluents enhances its versatility, making it suitable for a broad spectrum of paint and coating types. starrychems.com
In the realm of adhesives, this compound serves as a key solvent for dissolving resins and polymers, which allows for easy and even application. ram-nath.comlivejournal.com It is particularly effective in formulations for pressure-sensitive adhesives and lamination adhesives, where it helps to improve bonding strength. ram-nath.com The fast-evaporating nature of this compound is also advantageous in adhesive applications, as it contributes to a quicker setting time. accorddorganics.com
Table 1: Role of this compound in Coatings and Adhesives
| Property | Function in Coatings | Function in Adhesives | Key Benefits |
|---|---|---|---|
| Excellent Solvency | Dissolves a wide range of resins (nitrocellulose, acrylic, vinyl, etc.). pciplindia.comcelanese.comstarrychems.com | Dissolves resins and polymers for application. ram-nath.comlivejournal.com | Ensures smooth consistency and even application. accorddorganics.compeliswan.com |
| Fast Evaporation Rate | Leads to quick-drying formulations. starrychems.com | Facilitates rapid hardening of the adhesive. accorddorganics.com | Speeds up production processes and reduces smudging. altiras.comstarrychems.com |
| Viscosity Control | Reduces viscosity for improved flow and leveling. ram-nath.com | Helps achieve the desired viscosity for application. peliswan.com | Enhances the quality of the final finish and bond. altiras.comram-nath.com |
| Versatility | Miscible with many other organic solvents. starrychems.com | Compatible with various adhesive formulations. accorddorganics.com | Allows for flexible and tailored formulations. starrychems.com |
Utilization in Ink Formulations
This compound is a widely utilized solvent in the printing ink industry, particularly for flexographic and rotogravure printing processes. altiras.compciplindia.comcelanese.com Its primary function is to dissolve the resin components of the ink, control its viscosity, and modify the drying rate. celanese.comcelanese.comgodavaribiorefineries.com The ability of this compound to dissolve a variety of resins ensures that the ink has the proper consistency for transfer to the printing substrate. stargrace-magnesite.comgrafiflex.net
The rapid evaporation of this compound is a critical factor in printing, as it allows for fast drying of the ink on substrates like packaging materials, magazines, and labels. altiras.comstargrace-magnesite.com This quick-drying characteristic is essential for high-speed printing processes, as it prevents smudging and ensures sharp, high-quality prints. altiras.com By controlling the viscosity, this compound helps to maintain the proper flow of ink, which is crucial for consistent and uniform printing. grafiflex.netkwalitylabels.com
Moreover, this compound is favored in ink formulations due to its relatively low toxicity and agreeable, fruity odor compared to some other industrial solvents. celanese.comkha.com Its effectiveness as a solvent, combined with these more favorable characteristics, makes it a preferred choice for producing vibrant and durable printed materials. accorddorganics.comstargrace-magnesite.com
Biotechnology and Bio-based Applications
This compound in Biosynthesis and Natural Product Extraction
This compound is a naturally occurring ester found in many fruits and is produced during the fermentation process of alcoholic beverages, contributing to their characteristic fruity aroma. solventis.netntnu.no In the realm of biotechnology, it serves as a crucial solvent for the extraction of various natural products and secondary metabolites from plant materials and microbial cultures. pciplindia.commultichemexports.com Its moderate polarity makes it effective for extracting a wide range of compounds.
In laboratory settings, this compound is a common solvent used in techniques like column chromatography and extractions for the separation and purification of bioactive compounds. peliswan.comsolventis.netchemtradeasia.ae For instance, it is employed in the extraction of antibiotics, vitamins, and other active pharmaceutical ingredients (APIs) from fermentation broths. accorddorganics.commultichemexports.com Its utility in extracting flavor and fragrance compounds from natural sources is also well-established. multichemexports.com
Metabolic Engineering for Enhanced this compound Production in Microorganisms
The increasing demand for sustainably produced chemicals has spurred research into the microbial production of this compound. wur.nl Metabolic engineering of microorganisms, particularly yeast, offers a promising alternative to conventional petrochemical-based synthesis. wur.nlnih.gov The core of this strategy involves enhancing the natural ability of these organisms to produce this compound through the esterification of ethanol (B145695) and acetyl-CoA, a reaction catalyzed by alcohol acetyltransferases (AATs). ntnu.noacs.orgnih.gov
Genetic Modification of Yeast Strains (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus)
Saccharomyces cerevisiae, the common baker's and brewer's yeast, is a primary candidate for metabolic engineering due to its well-characterized genetics and physiology. acs.orgnih.gov Researchers have focused on overexpressing genes that encode for key enzymes in the this compound biosynthesis pathway. oup.comoup.com A significant focus has been on the alcohol acetyltransferase enzymes, such as Atf1, which directly catalyze the formation of this compound. ntnu.noacs.org
Studies have shown that overexpressing the ATF1 gene in S. cerevisiae can significantly increase this compound production. oup.com In addition to native enzymes, heterologous AATs from other yeast species known for high ester production, such as Kluyveromyces marxianus (KamEAT1) and Hanseniaspora uvarum (HuvEAT1), have been introduced into S. cerevisiae to further boost yields. acs.orgnih.gov For example, the introduction of the Eat1 gene from Wickerhamomyces anomalus into S. cerevisiae has led to high levels of this compound production. nih.gov Similarly, Kluyveromyces marxianus itself is a promising host for this compound production due to its natural capacity to produce this ester. nih.gov
Regulation of Metabolic Pathways for this compound Yield
Beyond the direct overexpression of AATs, a key strategy for enhancing this compound production is the regulation of metabolic pathways to increase the intracellular supply of its precursors: acetyl-CoA and ethanol. acs.orgnih.gov This involves a multi-faceted approach to channel the carbon flux towards these molecules.
One approach is to increase the availability of acetyl-CoA. This has been achieved by overexpressing genes involved in acetyl-CoA synthesis, such as acetyl-CoA synthetase (ACS1/2) and aldehyde dehydrogenase (ALD6). acs.orgnih.gov By increasing the expression of these genes, more of the carbon source, such as glucose, is converted into acetyl-CoA. oup.com
Another strategy involves impeding competing metabolic pathways. For instance, the transport of pyruvate and acetyl-CoA into the mitochondria can be blocked, thereby increasing their availability in the cytoplasm where this compound synthesis occurs. acs.orgnih.gov This redirection of metabolic flux away from mitochondrial respiration and towards fermentation pathways enhances the pool of precursors for this compound.
Combining these strategies—overexpressing AATs, increasing precursor supply, and blocking competing pathways—has led to significant improvements in this compound titers in engineered yeast strains. acs.orgnih.gov For example, an engineered strain of S. cerevisiae with optimized expression of acetyl-CoA synthesis genes, co-expression of an AAT, and impeded mitochondrial transport of pyruvate achieved a production of 1.69 g/L of this compound. acs.orgnih.gov
Table 2: Genetic Engineering Strategies for Enhanced this compound Production in Yeast
| Strategy | Target Genes/Pathways | Organism(s) | Outcome | Reference |
|---|---|---|---|---|
| Overexpression of Alcohol Acetyltransferases (AATs) | ATF1, Eat1 | Saccharomyces cerevisiae, Escherichia coli | Increased catalytic conversion of acetyl-CoA and ethanol to this compound. | acs.orgoup.comnih.gov |
| Heterologous Expression of AATs | HuvEAT1 (Hanseniaspora uvarum), KamEAT1 (Kluyveromyces marxianus) | Saccharomyces cerevisiae | Enhanced this compound production by introducing more efficient enzymes. | acs.orgnih.gov |
| Increased Acetyl-CoA Supply | Overexpression of ACS1/2 (acetyl-CoA synthetase) and ALD6 (aldehyde dehydrogenase). | Saccharomyces cerevisiae | Increased intracellular pool of acetyl-CoA precursor. | acs.orgnih.gov |
| Blocking Competing Pathways | Impeding mitochondrial transport and utilization of pyruvate and acetyl-CoA. | Saccharomyces cerevisiae | Increased cytoplasmic availability of precursors for this compound synthesis. | acs.orgnih.gov |
| Combined Approach | Combination of AAT overexpression, increased precursor supply, and pathway blocking. | Saccharomyces cerevisiae | Synergistic effect leading to significantly higher this compound yields. | acs.orgnih.govnih.gov |
Table of Compounds
| Compound Name |
|---|
| Acetaldehyde (B116499) |
| Acetic acid |
| Acetone |
| Acetyl-CoA |
| Acrylics |
| Alcohols |
| Aldehyde dehydrogenase |
| Alkyds |
| Aluminum |
| Atf1 |
| Atf2 |
| Benzene |
| Butyl acetate |
| Carbon dioxide |
| Cellulosics |
| Chloroform |
| Diethyl ether |
| Eat1 |
| Epoxies |
| Ethanol |
| This compound |
| Ethylene (B1197577) |
| Fructose |
| Fumarate |
| Glucose |
| Glycerol |
| HADH |
| Heptane |
| Hexane |
| HuvEAT1 |
| Isopropanol |
| Isopropyl alcohol |
| KamEAT1 |
| Ketones |
| Lg-ATF1 |
| Methoxy Propyl Acetate |
| Methyl ethyl ketone |
| Naphtha |
| Nitrocellulose |
| Pantothenic acid |
| Phenolic |
| Polyurethanes |
| Propyl acetate |
| Pyruvate |
| Rosin |
| Urethanes |
| VAAT |
| Vinyls |
Biofuel Additives Research
This compound is under investigation as a promising biofuel additive due to its potential to improve emission profiles and fuel properties. As an oxygenated ester, it can be produced from renewable resources like bioethanol, aligning with the objectives of sustainable energy. patsnap.comresearchgate.net Research has focused on its application in both spark-ignition (gasoline) and compression-ignition (diesel) engines, evaluating its impact on performance and exhaust emissions.
Detailed Research Findings
Spark-Ignition (SI) Engine Applications:
In spark-ignition engines, this compound is blended with gasoline to enhance combustion and reduce harmful emissions. The presence of oxygen in the this compound molecule contributes to more complete fuel combustion.
One experimental study investigated the effects of adding 5% (E5) and 10% (E10) this compound by volume to base gasoline in a single-cylinder, four-stroke SI engine. tandfonline.com The results indicated a significant reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions. tandfonline.com Specifically, with these blends, CO emissions were reduced by up to 54.5% and HC emissions by up to 50.1%. tandfonline.com However, the study also noted a substantial increase in nitrogen oxide (NOx) emissions, which rose by 81.1%. tandfonline.com Engine performance parameters were also affected, with brake specific fuel consumption (BSFC) and brake thermal efficiency (BTE) deteriorating with the addition of this compound. tandfonline.com
Another study tested blends of 4%, 8%, and 12% this compound with gasoline at various engine loads and compression ratios. gazi.edu.tr This research confirmed that this compound blends consistently produced lower CO, HC, and nitrogen monoxide (NO) emissions compared to pure gasoline. For instance, at a 14 kg engine load and a 10:1 compression ratio, the 12% this compound blend resulted in HC emissions of 128.66 ppm, compared to 161 ppm for gasoline. gazi.edu.tr The study also found that the difference in thermal efficiency between a 12% this compound blend and gasoline was a maximum of 5%. gazi.edu.tr
Table 1: Emission & Performance Changes in SI Engines with this compound-Gasoline Blends
| Blend (this compound by vol.) | CO Emission Change | HC Emission Change | NOx Emission Change | Brake Thermal Efficiency (BTE) | Source |
|---|---|---|---|---|---|
| 5% (E5) & 10% (E10) | ↓ up to 54.5% | ↓ up to 50.1% | ↑ 81.1% | Deteriorated | tandfonline.com |
| 12% | ↓ Lower than gasoline | ↓ 20.1% lower than gasoline (at 14kg load, 10:1 CR) | ↓ Lower than gasoline | Max 5% difference from gasoline | gazi.edu.tr |
Compression-Ignition (CI) Engine Applications:
In diesel engines, this compound has been explored as a solvent and blend component to improve the properties of vegetable oils and biodiesel. Its high miscibility with diesel and low kinematic viscosity are desirable characteristics. researchgate.net It can be added to diesel and biodiesel mixtures to lower the cloud point, which is crucial for improving performance in cold weather conditions. google.com
Table 2: Emission & Performance Changes in CI Engines with this compound-Diesel Blends
| Blend (this compound by vol.) | Soot/Opacity | NOx Emission Change | CO Emission Change | Fuel Consumption | Source |
|---|---|---|---|---|---|
| EA/Sunflower Oil/Diesel | ↓ Reduced | ↓ Lower than fossil diesel | ↓ Lower (as CO + CO2) | ↑ Higher | researchgate.net |
| 15% (EE15) | Not specified | ↓ Reduced | ↑ up to 32.9% | ↑ 20.9% rise in BSFC at low loads | researchgate.net |
Furthermore, this compound has been evaluated as a stabilizing agent for ethanol-diesel fuel blends. While 1-octanol was found to be more effective, the research indicates the potential of esters like this compound in creating stable alternative fuel mixtures. acs.org
Environmental and Toxicological Research on Ethyl Acetate
Environmental Fate and Degradation Studies
Ethyl acetate (B1210297) is considered to be readily biodegradable in aqueous environments. epa.govslchemtech.com When released into water, it is broken down by microorganisms into carbon dioxide and water. slchemtech.com The process of hydrolysis, where the compound reacts with water, also contributes to its degradation. This reaction breaks ethyl acetate down into ethanol (B145695) and acetic acid. wikipedia.org Under alkaline conditions, this hydrolysis process, also known as saponification, is accelerated. wikipedia.orgprexams.comvernier.com
Table 1: Environmental Half-life of this compound in Aqueous Environments
| Parameter | Condition | Half-life |
|---|---|---|
| Volatilization (model river) | 1m deep, 1 m/sec flow, 3 m/sec wind | ~9 hours |
| Volatilization (model lake) | - | ~6 days |
| Hydrolysis | pH 7, 25°C | 2.0 years |
| Hydrolysis | pH 9, 25°C | 7.3 days |
In the atmosphere, the primary degradation pathway for this compound is through photo-oxidation, specifically by reacting with hydroxyl (OH) radicals. epa.govcdnsciencepub.com This process is considered the dominant atmospheric loss process for gaseous this compound. cdnsciencepub.com The reaction involves the abstraction of a hydrogen atom from the this compound molecule by the OH radical. researchgate.net
This initial reaction leads to the formation of various degradation products. The main products identified from the reaction of this compound with OH radicals include acetic acid, formic acetic anhydride, acetoxyacetaldehyde, and acetic anhydride. researchgate.netresearchgate.net These resulting compounds are generally more water-soluble and can be removed from the atmosphere through wet deposition, such as rainfall. researchgate.net The estimated atmospheric half-life of this compound, based on its reaction with hydroxyl radicals, is approximately 5.5 to 5.9 days. epa.gov Another estimate for the total tropospheric lifetime is around 6.28 days. oecd.org
Ecotoxicology of this compound
Research indicates that this compound exhibits a low order of toxicity to aquatic organisms. epa.govoecd.org Acute toxicity studies, which measure the effects of short-term exposure, have been conducted on various species of fish and invertebrates. The results are often reported as the LC50 (lethal concentration for 50% of the test population) for fish and EC50 (effective concentration for 50% of the test population) for invertebrates like Daphnia magna.
For fish, a 96-hour LC50 for the Fathead Minnow (Pimephales promelas) has been reported as 230 mg/L. greenfield.comregulations.gov In studies with the common Indian catfish (Heteropneustes fossilus), exposure to 170 ppm of this compound for various durations induced changes in carbohydrate metabolism. nih.gov For aquatic invertebrates, a 21-day chronic study on Daphnia resulted in a No Observed Effect Concentration (NOEC) of 2.4 mg/L. oecd.org The low potential for bioaccumulation, with an estimated bioconcentration factor (BCF) of 3, suggests that this compound is not likely to build up in the tissues of aquatic organisms to harmful levels. nih.gov
Table 2: Aquatic Ecotoxicity of this compound
| Species | Endpoint | Concentration (mg/L) | Exposure Duration |
|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | LC50 | 230 | 96 hours |
| Daphnia | NOEC | 2.4 | 21 days |
The available data on the terrestrial ecotoxicity of this compound is limited. However, based on its chemical properties and environmental fate, adverse effects on terrestrial organisms are generally considered unlikely. oecd.org this compound released to soil is expected to undergo rapid biodegradation. epa.gov Microbial communities in the soil can metabolize the compound, limiting its persistence. slchemtech.com
Due to its volatility, this compound that is released to soil is also likely to evaporate rapidly from dry surfaces. epa.gov For these reasons, and based on mammalian data as a surrogate, this compound is considered to be practically non-toxic to terrestrial organisms. epa.gov
Human Exposure and Health Research
Humans can be exposed to this compound through inhalation of its vapors, ingestion, or direct contact with the skin. in.govchemicalbook.com It is used as a solvent in various consumer products such as nail polish removers, paints, and lacquers, and also in the decaffeination of coffee and tea. in.govashland.com
Short-term exposure to high concentrations of this compound vapor can cause irritation to the eyes, nose, and throat. nj.govcloudsds.com Further exposure may lead to symptoms such as headache, nausea, dizziness, drowsiness, and fatigue. cloudsds.comumd.edu In cases of severe overexposure, it can cause central nervous system depression and unconsciousness. wikipedia.org Direct contact with the liquid can cause skin irritation, and prolonged or repeated contact may lead to dryness and cracking of the skin. nj.govumd.edu
Chronic, or long-term, exposure can potentially affect the liver and kidneys. in.govnj.govcloudsds.com However, this compound is rapidly metabolized in the body, with a reported half-life in blood of approximately 33-37 seconds after ingestion. wikipedia.orgoecd.org It is hydrolyzed to ethanol and acetic acid. wikipedia.org There is currently no evidence to suggest that this compound causes cancer in animals. in.govnj.gov
Occupational Exposure Assessments
Occupational exposure to this compound is a significant consideration in industrial settings where it is widely used as a solvent. nj.govin.govchemicalbook.com Regulatory bodies and health organizations have established workplace exposure limits to protect workers from potential health effects. nj.govosha.govcdc.gov These limits are typically expressed as a time-weighted average (TWA) concentration for a standard 8-hour workday and 40-hour workweek.
Several agencies have set forth guidelines for permissible exposure limits (PELs). The Occupational Safety and Health Administration (OSHA) has established a legal airborne PEL of 400 parts per million (ppm) averaged over an 8-hour workshift. nj.govosha.gov Similarly, the National Institute for Occupational Safety and Health (NIOSH) recommends an airborne exposure limit of 400 ppm averaged over a 10-hour workshift, and the American Conference of Governmental Industrial Hygienists (ACGIH) recommends a threshold limit value (TLV) of 400 ppm over an 8-hour workshift. nj.govosha.gov
Monitoring of workplace exposure is crucial and can involve collecting personal and area air samples. nj.gov OSHA provides standardized methods for sampling and analysis to determine the concentration of this compound in the air. osha.gov These methods often utilize gas chromatography with a flame ionization detector (GC-FID). osha.gov It is important to note that certain other common industrial solvents, such as toluene, sec-butyl acetate, benzene, and isobutyl alcohol, can interfere with the analytical results for this compound, and their presence should be noted during sample analysis. osha.gov
Studies have shown that workers exposed to concentrations ranging from 375 to 1,500 ppm for several months did not exhibit unusual signs or symptoms. cdc.gov However, unacclimated individuals may experience mild irritation of the eyes, nose, and throat at concentrations of 400 ppm. scbt.com
Occupational Exposure Limits for this compound
| Agency | Exposure Limit (8-hour TWA) | Notes |
|---|---|---|
| OSHA | 400 ppm (1400 mg/m³) | Legal permissible exposure limit. nj.govosha.gov |
| NIOSH | 400 ppm (1400 mg/m³) | Recommended exposure limit over a 10-hour workshift. nj.govcdc.gov |
| ACGIH | 400 ppm (1440 mg/m³) | Threshold Limit Value. nj.govosha.gov |
| CAL/OSHA | 400 ppm (1400 mg/m³) | Permissible exposure limit. osha.gov |
Toxicokinetics and Metabolism
This compound can be absorbed into the body through inhalation, ingestion, and skin contact. nj.govin.govchemicalbook.comcdc.gov Once absorbed, it is rapidly metabolized in the body. oecd.orgwikipedia.orgnih.gov The primary metabolic pathway for this compound is hydrolysis, a process catalyzed by carboxylesterases found in the blood, liver, and other tissues. nih.govpublisso.de This rapid biotransformation breaks down this compound into its constituent molecules: ethanol and acetic acid. oecd.orgwikipedia.orgnih.govnih.gov
The half-life of this compound in the blood is very short, estimated to be between 33 and 37 seconds in vivo, highlighting the speed of its metabolism. oecd.org The resulting ethanol is further metabolized in the body through the same pathways as ingested alcohol. nih.gov Acetic acid, a natural bodily constituent, enters the Krebs cycle and is ultimately metabolized to carbon dioxide and water. wikipedia.org
Due to this rapid and efficient metabolism, this compound does not tend to bioaccumulate in the body. The metabolites, ethanol and acetic acid, are readily eliminated. nih.gov Ethanol is partially excreted in exhaled air and urine, with the remainder being metabolized. nih.gov The rapid conversion to ethanol is a key factor in the systemic toxicological profile of this compound. oecd.org
A fatal workplace accident involving acute intoxication with this compound provided insights into its distribution in human tissues. nih.govresearchgate.net Postmortem analysis revealed the presence of both this compound and its metabolite, ethanol, in various tissues. nih.gov The low ratios of this compound to ethanol concentrations in the tissue samples confirmed the rapid in vivo biotransformation of the parent compound. nih.gov
Neurobehavioral and Physiological Effects of Exposure
Exposure to this compound can induce a range of neurobehavioral and physiological effects, primarily related to its impact on the central nervous system (CNS) and its irritant properties. nj.govcloudsds.commass.gov Inhalation of high concentrations of this compound vapors can lead to CNS depression, with symptoms including dizziness, lightheadedness, drowsiness, and headache. nj.govscbt.comcloudsds.comumd.edu In severe cases of overexposure, narcosis and loss of consciousness can occur. cdc.govcloudsds.com
The irritant effects of this compound are well-documented. nj.govcloudsds.cominchem.org Exposure can cause irritation to the eyes, skin, nose, and throat. nj.govchemicalbook.comcdc.govcloudsds.com Mild irritation of the eyes, nose, and throat has been reported in unacclimated individuals at concentrations of 400 ppm. scbt.com Repeated or prolonged skin contact can lead to defatting of the skin, resulting in dryness, cracking, and potential dermatitis. nj.govscbt.comumd.eduinchem.org
Research in human volunteers has been conducted to assess the physiological and psychological impacts of controlled this compound exposure. nih.gov One study exposed subjects to concentrations of 2 ppm, 400 ppm, and 400 ppm with peaks of 800 ppm. nih.gov While the odor was rated as "strong," trigeminal nerve-related perceptions (indicative of irritation) were rated as less than "moderate." nih.gov Physiological measures of irritation, such as blinking frequency and nasal resistance, showed no significant changes with exposure concentration. nih.gov Furthermore, no adverse effects on cognitive processing were observed, suggesting a lack of olfactory or trigeminally mediated behavioral disturbances at these concentrations. nih.gov
Animal studies have also investigated the neurotoxic effects of this compound. In a 90-day study, rats exposed to 750 ppm showed a diminished response to an alerting stimulus, which was attributed to the acute sedative properties of the compound. oecd.org Another study observed decreases in motor activity and sedation effects in rats at an exposure level of 3000 ppm. oecd.org The no-observed-effect level (NOEL) for neurotoxicity in this study was determined to be 600 ppm. oecd.org
Studies on Reproductive and Developmental Toxicity
The potential for this compound to cause reproductive and developmental toxicity has been a subject of investigation. publisso.de Direct data on the reproductive and developmental effects of this compound are limited, and as a result, data from its primary metabolite, ethanol, are often used as a surrogate for systemic hazard identification. oecd.org This approach is considered relevant due to the rapid and extensive hydrolysis of this compound to ethanol in the body. oecd.org
In an inhalation study with rats, which also aimed to observe repeat dose effects, some minor reproductive parameters were assessed. oecd.org Male rats were exposed to this compound concentrations up to 1500 ppm. oecd.org The study found that sperm parameters, including the number and concentration of spermatids in the testes and epididymis, as well as sperm motility and morphology, were not affected at the highest dose tested. oecd.org However, some sources suggest that this compound exposure may decrease fertility in males. nj.govin.govcloudsds.com
No specific developmental toxicity studies for this compound were found in the reviewed literature. oecd.orgpublisso.de It is generally assumed that any potential developmental effects would be attributable to acetic acid or ethanol, the products of its rapid metabolism. publisso.de For ethanol, inhalation studies in rats at concentrations up to 20,000 ppm did not produce fertility or developmental effects. oecd.org
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has classified this compound in Pregnancy Risk Group C. publisso.de This classification indicates that, while there is no reason to fear a risk of damage to the developing embryo or fetus when the maximum workplace concentration (MAK value) is observed, data are insufficient for a definitive assessment. publisso.de
Genotoxicity and Carcinogenicity Assessments
The genotoxic and carcinogenic potential of this compound has been evaluated through various studies. publisso.de Genotoxicity refers to the ability of a substance to damage the genetic material within a cell. researchgate.net
There is no evidence to suggest that this compound is carcinogenic. in.govresearchgate.net No long-term carcinogenicity studies in animals have been conducted for this compound. publisso.de The International Agency for Research on Cancer (IARC) has not classified this compound as to its carcinogenicity to humans. Similarly, other regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have not classified this compound as a human carcinogen. epa.gov
Mitigation and Remediation Strategies for this compound Pollution
This compound is considered to be one of the less environmentally harmful organic solvents due to its ready biodegradability in both air and water. chemicalbook.com However, its widespread use and volatility mean that releases to the environment can occur, contributing to air pollution as a volatile organic compound (VOC). mass.gov VOCs can participate in atmospheric photochemical reactions, leading to the formation of ground-level ozone and smog. mass.gov
Mitigation strategies for this compound pollution primarily focus on preventing its release at the source. In industrial settings, this can be achieved through the use of closed systems, local exhaust ventilation, and other engineering controls to capture vapors at the point of emission. inchem.orgwpmucdn.com Proper handling and storage procedures are also critical to prevent accidental spills and releases. wpmucdn.comchemos.de This includes storing this compound in tightly closed containers in a well-ventilated area, away from sources of ignition. chemos.de
In the event of a spill or release, remediation strategies aim to contain and clean up the contamination. For liquid spills, absorbent materials can be used to soak up the this compound. chemos.de Due to its high flammability, it is essential to eliminate all ignition sources in the vicinity of a spill. wpmucdn.com
For air pollution, technologies used to control VOC emissions can be applied to this compound. These include:
Carbon Adsorption: Passing the contaminated air stream through a bed of activated carbon, which adsorbs the this compound vapors.
Thermal Oxidation: Heating the vapor-laden air to a high temperature to combust the this compound into carbon dioxide and water.
Condensation: Cooling the air stream to a temperature below the dew point of this compound, causing it to condense into a liquid that can be collected.
The choice of mitigation and remediation strategy depends on the specific circumstances of the release, including the volume, location, and environmental conditions.
Analytical and Characterization Methodologies for Ethyl Acetate
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a volatile and moderately polar compound like ethyl acetate (B1210297), several chromatographic methods are particularly effective. sigmaaldrich.com
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography (GC) is a premier technique for the analysis of volatile substances like ethyl acetate. laboratuvar.com It is widely used to determine the purity of this compound and to separate it from other volatile organic compounds. laboratuvar.comdawnscientific.com In GC, a sample is vaporized and injected into a column, where it is separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The high purity of GC-grade this compound is essential for reliable chromatographic results, as it minimizes the presence of interfering impurities. dawnscientific.com
Key features of using GC for this compound analysis include:
High Purity Determination : GC can achieve high levels of purity, often greater than 99.8%, which is critical for applications requiring high-purity solvents. sigmaaldrich.com
Improved Peak Resolution : The use of high-purity this compound as a standard or solvent leads to better peak resolution and sensitivity in chromatographic analysis. dawnscientific.com
Versatility : GC is a versatile method suitable for various applications, including its use as a solvent and an eluent in the analysis of organic compounds. dawnscientific.com
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. This combination is particularly powerful for identifying unknown volatile impurities in this compound samples. labcompare.comfilab.fr After separation in the GC column, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. ujpronline.com GC-MS is effective for detecting and identifying a wide range of impurities, even at trace levels. researchgate.netshimadzu.com For instance, headspace GC-MS can be used to analyze volatile impurities in pharmaceuticals and food packaging where this compound might be present. labcompare.combrjac.com.br
Table 1: Typical GC Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zebron ZB-624PLUS | phenomenex.com |
| Carrier Gas | Helium | scispace.com |
| Injection Volume | 1 µL | scispace.com |
| Oven Temperature Program | Initial 80°C, ramped to 280°C | scispace.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | sigmaaldrich.comlabcompare.com |
High-Performance Liquid Chromatography (HPLC) and UHPLC for Quantification and Separation
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for its quantification and separation from non-volatile or thermally sensitive compounds. sigmaaldrich.comsigmaaldrich.com In HPLC, a liquid sample is passed through a column packed with a stationary phase under high pressure. This compound can be used as a component of the mobile phase, often in combination with other solvents like water, acetonitrile (B52724), or methanol, to achieve effective separation. sigmaaldrich.comsielc.comsielc.com
Ultra-High-Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that uses smaller particle sizes in the column packing, resulting in faster analysis times and higher resolution. sigmaaldrich.com UHPLC is particularly useful for complex samples where numerous components need to be separated and quantified. spkx.net.cnnih.gov For instance, UHPLC coupled with mass spectrometry (UHPLC-MS) has been used to characterize the chemical constituents of extracts where this compound was used as a solvent. spkx.net.cnnih.govmdpi.com
Thin-Layer Chromatography (TLC) Applications
Spectroscopic Techniques
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is an indispensable tool for elucidating the structure and functional groups of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. pku.edu.cn Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound shows three distinct signals, corresponding to the three different types of protons in the molecule. quora.comyoutube.com
A triplet around 1.2 ppm corresponds to the methyl protons (-CH₃) of the ethyl group.
A singlet around 2.0 ppm is assigned to the methyl protons (-CH₃) of the acetyl group. bris.ac.uk
A quartet around 4.1 ppm is due to the methylene (B1212753) protons (-CH₂-) of the ethyl group. youtube.combris.ac.uk The splitting patterns (triplet, singlet, quartet) arise from the spin-spin coupling between neighboring protons and provide valuable structural information. quora.comlibretexts.org
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, one for each of the four carbon atoms in the molecule. libretexts.orgpressbooks.publibretexts.org The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. libretexts.org For example, the carbonyl carbon (C=O) appears significantly downfield (around 171 ppm) due to the deshielding effect of the electronegative oxygen atom. libretexts.org
NMR can also be utilized for purity assessment. pku.edu.cn The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. sigmaaldrich.com
Table 3: ¹H NMR Chemical Shifts for this compound
| Proton Group | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| -CH₃ (Acetyl) | ~2.05 | Singlet | carlroth.com |
| -CH₂- (Ethyl) | ~4.12 | Quartet | carlroth.com |
| -CH₃ (Ethyl) | ~1.26 | Triplet | carlroth.com |
Table 4: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C=O (Carbonyl) | ~171.0 | sigmaaldrich.com |
| -CH₂- (Ethyl) | ~60.5 | sigmaaldrich.com |
| -CH₃ (Acetyl) | ~21.0 | sigmaaldrich.com |
| -CH₃ (Ethyl) | ~14.2 | sigmaaldrich.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester functionality. spectroscopyonline.comcdnsciencepub.com
The most prominent features in the IR spectrum of this compound are:
C=O Stretch : A strong, sharp absorption band typically appears in the range of 1735-1750 cm⁻¹ for the carbonyl (C=O) group stretch of an aliphatic ester. spectroscopyonline.comdocbrown.infoorgchemboulder.com
C-O Stretch : Two distinct stretching vibrations for the C-O single bonds are observed. The C-C-O stretch is typically found around 1230-1250 cm⁻¹, while the O-C-C stretch appears in the 1000-1300 cm⁻¹ region. spectroscopyonline.comdocbrown.infoorgchemboulder.com
C-H Stretch : Absorptions corresponding to C-H stretching vibrations are present around 2845-2975 cm⁻¹. docbrown.info
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, serving as a fingerprint for its identification. docbrown.info The presence and position of these characteristic peaks allow for the unambiguous identification of the ester functional group in this compound. researchgate.netresearchgate.net
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O | Stretch | 1735-1750 | docbrown.infoorgchemboulder.com |
| C-O | Stretch | 1230-1250 and 1000-1300 | docbrown.infoorgchemboulder.com |
| C-H | Stretch | 2845-2975 | docbrown.info |
Mass Spectrometry (MS) in this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound. In MS analysis, this compound (C4H8O2), with a molecular weight of 88.11, undergoes ionization, and the resulting molecular ions and fragment ions are separated based on their mass-to-charge ratio (m/z). arizona.edulibretexts.org The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for its definitive identification. arizona.edu
When this compound is subjected to electron impact ionization, the molecular ion (M+) at m/z = 88 is often observed. arizona.edu However, this molecular ion is energetically unstable and can undergo fragmentation through various pathways. chemguide.co.uk Common fragmentation patterns for esters like this compound involve cleavage of the bonds adjacent to the carbonyl group (C=O). arizona.edulibretexts.org
Key fragment ions observed in the mass spectrum of this compound include:
m/z = 43: This prominent peak corresponds to the acetyl cation ([CH3CO]+), resulting from the cleavage of the C-O bond between the carbonyl carbon and the ethoxy group.
m/z = 45: This peak can be attributed to the ethoxy radical cation ([CH3CH2O]+).
m/z = 29: This signal is characteristic of the ethyl cation ([CH3CH2]+), formed by cleavage of the O-C2H5 bond. chemguide.co.uk
m/z = 61: This fragment arises from a McLafferty rearrangement, a common fragmentation mechanism for esters containing at least one γ-hydrogen.
The relative abundance of these fragment ions provides a unique fingerprint for this compound, allowing for its identification in complex mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique where the gas chromatograph separates this compound from other volatile compounds before it enters the mass spectrometer for detection. scispace.comujpronline.com
Table 1: Characteristic Mass Spectrometry Fragments of this compound
| Mass-to-Charge Ratio (m/z) | Fragment Ion | Origin of Fragment |
| 88 | [CH3COOCH2CH3]+ | Molecular Ion (M+) |
| 73 | [M - CH3]+ | Loss of a methyl group |
| 45 | [COOH]+ or [OCH2CH3]+ | Carboxyl group or ethoxy group |
| 43 | [CH3CO]+ | Acetyl cation (often the base peak) |
| 29 | [C2H5]+ | Ethyl cation |
Advanced Analytical Approaches for Complex Matrices
LC-MS/MS for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a crucial tool for the comprehensive analysis of metabolites in complex biological and environmental samples where this compound is used as an extraction solvent. researchgate.netnih.gov This technique combines the high separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. nih.gov In metabolite profiling studies, this compound is frequently employed to extract a wide range of secondary metabolites from various matrices, such as plant tissues, microbial fermentation broths, and biological fluids. plos.orgnih.gov
The process typically involves an initial extraction with this compound to isolate compounds of interest. nih.gov The resulting extract is then introduced into the LC system, where individual components are separated based on their physicochemical properties. nih.gov The separated components subsequently enter the mass spectrometer, where they are ionized, and specific precursor ions are selected and fragmented to generate product ions. This MS/MS process provides a high degree of certainty in compound identification. nih.gov
For instance, LC-MS/MS has been successfully used to identify and characterize various classes of compounds from this compound extracts, including flavonoids, phenolic acids, alkaloids, and terpenoids. nih.govspkx.net.cn The technique allows for the tentative identification of numerous compounds in a single analytical run by comparing their fragmentation patterns with spectral libraries and databases. spkx.net.cn In a study on the anti-allergic activity of a plant extract, LC-MS/MS analysis of the this compound subfraction led to the identification of key bioactive compounds like luteolin-7-O-glucoside and quercetin-3-O-rhamnoside. plos.org Similarly, metabolomic profiling of bacterial extracts obtained using this compound has revealed the presence of various bioactive secondary metabolites. researchgate.netuokerbala.edu.iq
Hyphenated Techniques in Environmental and Biological Samples
The analysis of this compound and other compounds in complex environmental and biological matrices often necessitates the use of hyphenated analytical techniques. These methods couple a separation technique with a detection technique, providing enhanced selectivity and sensitivity. nih.govchemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely employed hyphenated technique for the analysis of volatile and semi-volatile organic compounds, including this compound, in environmental samples like water and soil, as well as in biological specimens. scispace.comchemsociety.org.ngalsenvironmental.co.uk The gas chromatograph separates the components of a mixture, which are then identified by the mass spectrometer. chemijournal.com For instance, headspace GC-MS is a common method for determining volatile organic compounds in water samples, with a specified range for this compound detection. alsenvironmental.co.uk In the analysis of plant extracts, GC-MS has been used to identify dozens of compounds in the this compound fraction. scispace.comjmaterenvironsci.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile and thermally labile compounds often extracted with this compound from biological and environmental samples, LC-MS and its more powerful variant, LC-MS/MS, are the techniques of choice. nih.govnih.gov These methods are instrumental in pharmaceutical analysis, food safety testing, and environmental monitoring. nih.govsigmaaldrich.com For example, LC-MS/MS is used for the simultaneous quantification of multiple endocannabinoids in biological samples following liquid-liquid extraction with this compound. nih.gov It is also used for the analysis of pesticide residues in fruits and vegetables after extraction with this compound. eurl-pesticides.eu The development of innovative extraction methods, such as small volume this compound-based liquid-liquid extraction (SVEA-LLE), coupled with advanced MS techniques like atmospheric pressure gas chromatography-mass spectrometry (APGC-MS/MS), has further improved the analysis of pollutants like polycyclic aromatic hydrocarbons (PAHs) in wastewater. labrulez.com
Table 2: Applications of Hyphenated Techniques in the Analysis of this compound Extracts
| Hyphenated Technique | Matrix | Application | Key Findings/Identified Compounds |
| GC-MS | Plant Root Bark | Chemical Composition Analysis | Identification of 37 compounds including dibutyl benzene-1,2-dicarboxylate. scispace.com |
| GC-MS | Plant Leaves | Phytochemical Analysis | Identification of 12 molecules, including terpenes and polyphenols. jmaterenvironsci.com |
| LC-MS/MS | Bacterial Culture | Metabolite Profiling | Detection of metabolites like nematophin and rhabduscin. researchgate.net |
| LC-MS/MS | Plant Leaves | Metabolite Profiling | Identification of 40 compounds, mainly flavonoids and phenolic acids. spkx.net.cn |
| LC-MS/MS | Biological Samples | Quantification of Endocannabinoids | Validated method for quantifying anandamide, 2-arachidonoylglycerol, etc. nih.gov |
| APGC-MS/MS | Wastewater | PAH Determination | Development of an innovative extraction and analysis method for PAHs. labrulez.com |
Reference Standards and Quality Control in this compound Analysis
Accurate and reliable analysis of this compound relies heavily on the use of high-purity reference standards and robust quality control (QC) procedures. cdc.govchemicalforums.com
Reference Standards: Certified Reference Materials (CRMs) for this compound are essential for calibrating analytical instruments, validating methods, and ensuring the traceability of measurement results. sigmaaldrich.comaccustandard.com These standards are available from various commercial suppliers and are certified for their purity and concentration. merckmillipore.comcpachem.comcpachem.com They come in different formats, such as neat (pure liquid) or as solutions in specific solvents like ethanol (B145695) or water, at certified concentrations. accustandard.comcpachem.comsigmaaldrich.com The certificates of analysis for these CRMs provide crucial information regarding their production and certification in accordance with international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com
Quality Control: QC procedures are integral to routine this compound analysis to ensure the precision and accuracy of the results. This involves the regular analysis of QC samples, including blanks, spikes, and control materials, alongside the test samples. cdc.gov For instance, in the NIOSH method for this compound analysis, daily calibration with at least six working standards is required. cdc.gov The method also specifies the analysis of quality control blind spikes and analyst spikes to ensure that the calibration and desorption efficiency graphs are in control. cdc.gov In practical quality control, determining the required purity of this compound for a specific application is crucial. This may involve tests like gas chromatography for solvent purity, Karl Fischer titration for water content, and pH titration for acidic impurities. chemicalforums.com
Table 3: Examples of Commercially Available this compound Reference Standards
| Product Name | CAS Number | Purity/Concentration | Matrix | Supplier |
| This compound analytical standard | 141-78-6 | ≥99.9% (GC) | Neat | Sigma-Aldrich sigmaaldrich.com |
| This compound for analysis EMSURE® | 141-78-6 | ≥99.5% (GC) | Neat | Merck merckmillipore.com |
| This compound Pharmaceutical Secondary Standard | 141-78-6 | Certified Reference Material | Neat | Sigma-Aldrich sigmaaldrich.com |
| This compound USP Reference Standard | 141-78-6 | Pharmaceutical primary standard | Neat | USP sigmaaldrich.com |
| This compound Certified Reference Material | 141-78-6 | 10 mg/mL | Water | AccuStandard accustandard.com |
| 508.1 Calibration Mix #3 | N/A | 500 µg/mL | This compound | Restek restek.com |
| This compound Organic CRM | 141-78-6 | High Purity | Neat | CPAChem cpachem.com |
| This compound in Ethanol | 141-78-6 | 100 ug/ml | Ethanol | CPAChem cpachem.com |
Economic and Market Dynamics in Ethyl Acetate Research
Global Market Analysis and Trends
The global market for ethyl acetate (B1210297) has demonstrated robust growth, with its size estimated at USD 5.48 billion in 2022 and projected to reach USD 9.29 billion by 2030, reflecting a compound annual growth rate (CAGR) of 6.8% from 2023 to 2030. grandviewresearch.com Other analyses suggest similar growth, with one report estimating the market to grow from USD 4.41 billion in 2023 to USD 8.26 billion by 2032 at a CAGR of 7.3%. fortunebusinessinsights.com Another forecast predicts the market will expand from USD 6.21 billion in 2024 to approximately USD 11.79 billion by 2034, with a CAGR of 6.62%. precedenceresearch.com The market volume in 2022 was approximately 4,369.2 kilotons. kbvresearch.com
A primary driver for this growth is the increasing demand from the paints and coatings industry, which accounted for over 59% of the market's revenue share in 2022. grandviewresearch.com Ethyl acetate is a favored solvent in this sector due to its quick-drying properties, ability to control viscosity, low volatile organic compound (VOC) content, and enhancement of adhesion. grandviewresearch.com The automotive sector is a significant end-user, commanding about 52% of the global market share in 2024, largely for applications in auto refinishing, paints, and coatings. mordorintelligence.com
Other key applications fueling demand include:
Flexible Packaging: The growing preference for flexible packaging solutions is a significant market driver. grandviewresearch.com
Printing Inks: The expanding printing ink industry, especially in developing nations, contributes to the demand for this compound as a solvent. fortunebusinessinsights.com
Pharmaceuticals: The pharmaceutical industry utilizes this compound as a process solvent and for extraction, with the global pharmaceutical market revenue reaching USD 1.48 trillion in 2022. mordorintelligence.com
Food and Beverage: It is used as a flavoring agent in products like ice creams and cakes, and for decaffeinating coffee and tea. fortunebusinessinsights.com
Geographically, the Asia-Pacific region is the dominant force in the this compound market, holding a revenue share of 48.0% in 2022 and 47.39% in 2023. grandviewresearch.comfortunebusinessinsights.com This region is both a major producer and consumer, with countries like China, India, and Japan leading the way, driven by strong industrialization and economic growth. grandviewresearch.com Europe is the second-largest market, with a projected high CAGR of 7.4% over the forecast period. grandviewresearch.com North America also represents a significant market, with the United States accounting for approximately 66% of the regional share in 2024. mordorintelligence.com
Interactive Data Table: Global this compound Market Projections
| Report Source | Base Year Value | Forecast Year Value | CAGR | Forecast Period |
|---|---|---|---|---|
| Grand View Research | USD 5.48 Billion (2022) | USD 9.29 Billion | 6.8% | 2023-2030 |
| Fortune Business Insights | USD 4.41 Billion (2023) | USD 8.26 Billion | 7.3% | 2024-2032 |
| Precedence Research | USD 6.21 Billion (2024) | USD 11.79 Billion | 6.62% | 2025-2034 |
| KBV Research | USD 5.2 Billion (2022) | USD 8.5 Billion | 6.6% | 2023-2030 |
| The Business Research Co. | USD 5.12 Billion (2024) | USD 8.64 Billion | 11.5% | 2025-2029 |
Interactive Data Table: this compound Market Share by Application/End-User (2022/2024)
| Segment | Market Share | Year | Source |
|---|---|---|---|
| Paints & Coatings | 59.3% | 2022 | Grand View Research |
| Automotive | 52% | 2024 | Mordor Intelligence |
| Paints, Coatings & Printing Inks | 47% | 2024 | ChemAnalyst |
Economic Viability of Novel Production Processes
The traditional method for producing this compound is the Fischer esterification of ethanol (B145695) and acetic acid. core.ac.uk However, this process suffers from low conversion rates (around 65%) and high energy consumption for product separation and purification due to the formation of azeotropes. researchgate.net This has driven research into more economically viable and efficient novel production processes, with reactive distillation (RD) being a prominent alternative.
Reactive distillation integrates chemical reaction and separation into a single unit, which can lead to significant economic benefits. ijert.org Studies comparing conventional processes with RD have consistently shown that RD offers:
Lower Capital Costs: By combining the reactor and distillation column, the number of required equipment units is reduced. chemengproj.ir One analysis showed that reactive distillation leads to a lower total capital cost compared to the conventional method. researchgate.net
Reduced Operating and Energy Costs: The integration of reaction and separation minimizes energy consumption. ijert.orgchemengproj.ir The AVADA process, for example, which uses a heteropoly acid catalyst, reduces energy consumption by about 20% compared to conventional methods. ref.ac.uk
Higher Product Purity and Yield: RD can overcome the equilibrium limitations of the esterification reaction, leading to higher product purity. ijert.orgresearchgate.net
A techno-economic analysis of a plant designed to produce 50,000 tons per year of this compound from fermentation ethanol using a reactive distillation process estimated an initial capital investment of $16.9 million. core.ac.uk The study projected a fifteen-year net present value (NPV) of $23.08 million and an investor's rate of return (IRR) of 38.73%, indicating a competitive process from both a technical and economic standpoint. core.ac.uk Another feasibility study for a smaller, 50-tonne-per-annum plant estimated a total investment of 3.38 million Birr, with a financial IRR of 13% and an NPV of 708,880 Birr. scribd.com
Simulations using Aspen Plus have further confirmed the economic advantages of RD over conventional methods, highlighting lower total capital, operating, utilities, and installed costs. ijert.orgresearchgate.net While the initial investment for RD can be substantial, the long-term savings in energy and operational costs make it an economically attractive alternative for industrial-scale production. ijert.org
Sustainability and Life Cycle Assessment of this compound Production
The environmental impact of this compound production is a growing concern, leading to detailed life cycle assessments (LCA) of different manufacturing routes. The LCA framework evaluates environmental impacts from "cradle-to-gate," considering raw material extraction, energy consumption, and emissions. viridischemical.comitb.pl
The conventional Fischer esterification process is generally considered unsustainable due to its reliance on petrochemical-derived feedstocks and significant energy inputs for distillation. core.ac.ukresearchgate.net Novel processes aim to improve the sustainability profile of this compound production.
One such innovative approach is the dehydrogenation of bio-based ethanol. A comparative LCA of this process against traditional esterification and direct addition of ethylene (B1197577) to acetic acid revealed significant environmental performance improvements. viridischemical.com The dehydrogenation process, which uses corn-based bioethanol, demonstrated:
An 82.7% reduction in Greenhouse Gas (GHG) emissions compared to the esterification process and a 43.3% reduction compared to the direct addition process. viridischemical.com
A fossil energy footprint that is 80.5% lower than the esterification pathway. viridischemical.com
A 92.9% lower freshwater eutrophication potential compared to esterification. viridischemical.com
However, the bio-based route showed a higher water footprint due to the agricultural activities required for corn and ethanol production. viridischemical.com
Reactive distillation (RD) also offers sustainability advantages. An LCA comparing conventional and RD processes showed that the RD technology has a 53% higher environmental performance. researchgate.net When heat integration is applied to the RD process, its eco-efficiency can increase by up to 62% compared to the conventional route. researchgate.net
The choice of raw materials is also crucial. The use of bio-based ethanol is a key factor in reducing the carbon footprint of the final product. viridischemical.com this compound itself is considered one of the less environmentally harmful organic solvents because it is readily biodegradable in both air and water. slchemtech.com However, its production can be energy-intensive, and industrial emissions can contribute to the formation of smog as a volatile organic compound (VOC). slchemtech.comdcceew.gov.au
Interactive Data Table: Environmental Impact Comparison of this compound Production Processes
| Impact Category | Dehydrogenation (Viridis Process) | Esterification | Direct Addition | Source |
|---|---|---|---|---|
| GHG Emissions | 43.3% lower than Direct Addition | 82.7% higher than Dehydrogenation | - | viridischemical.com |
| Fossil Energy Footprint | 38.4 MJ/kg | Higher electricity inputs | Higher fossil-derived reactants | viridischemical.com |
| Water Footprint | 52.0 L/kg | 5.4% higher than Dehydrogenation | Lower than Dehydrogenation | viridischemical.com |
| Freshwater Eutrophication | 1.11 g Peq/kg | 92.9% higher than Dehydrogenation | 25.8% higher than Dehydrogenation | viridischemical.com |
| Ozone Formation | 22.2% lower than Direct Addition | 58.8% higher than Dehydrogenation | - | viridischemical.com |
Q & A
Q. How can researchers experimentally determine the equilibrium constant (Kc) for ethyl acetate hydrolysis under controlled conditions?
-
Methodological Approach : Set up a hydrolysis reaction using stoichiometric amounts of acetic acid and ethanol in a sealed reactor. Monitor the reaction until equilibrium is reached (via titration or chromatography). Use the formula:
For example, starting with 1.00 mol acetic acid and 0.18 mol ethanol, measure the equilibrium concentration of this compound (e.g., 0.171 mol) and calculate using molar ratios .
Q. What safety protocols are critical when handling this compound in unexpected exothermic reactions?
- Protocols :
- Immediately halt the reaction and cool the system.
- Document deviations (e.g., temperature spikes, gas evolution) and consult the Principal Investigator.
- Use fume hoods, nitrile gloves, and flame-resistant lab coats. Treat waste solvents as hazardous .
Q. Why is this compound a preferred solvent for column chromatography, and how does its polarity influence separation efficiency?
Q. How do researchers validate extraction efficiency when using this compound for isolating natural products?
- Validation Steps : Compare yields from this compound with alternative solvents (e.g., methanol, hexane) using standardized plant material. Perform phytochemical profiling (TLC, LC-MS) to confirm compound integrity. For example, Mangrove leaf extracts showed 1.31% yield with this compound vs. 5.91% with ethanol .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound’s role as a co-solvent in non-catalytic biodiesel synthesis?
- Optimization Framework : Use RSM with historical data design (HDD) to model variables (temperature, reaction time, co-solvent ratio). For rice bran biodiesel, optimal conditions were 200°C, 3.2 hours, and 78.44% ethanol with this compound, achieving 76.98% FAEE yield. Validate via ANOVA and lack-of-fit tests .
Q. What strategies mitigate this compound’s cytotoxicity in in vitro cancer studies without compromising extraction efficacy?
- Strategies :
- Reduce exposure time: Use short-term treatments (<24 hours) for cell viability assays (e.g., MTT).
- Fractionate extracts: Isolate bioactive compounds via liquid-liquid partitioning, minimizing residual solvent.
- Substitute with less toxic solvents (e.g., ethanol) for follow-up assays, as seen in Merremia emarginata studies .
Q. How do reactive distillation systems enhance this compound purity in continuous production processes?
Q. What experimental designs resolve contradictions in this compound’s phase equilibrium data for carboxylic acid extraction?
- Resolution Approach : Conduct ternary liquid-liquid equilibrium studies (water-butyric acid-ethyl acetate) at multiple temperatures (298–318 K). Calculate distribution coefficients () and separation factors (). Validate data with Othmer-Tobias and Hand correlations to ensure consistency .
Q. How does this compound’s Henry’s Law constant (kHk_HkH) impact its environmental fate in aqueous systems?
Q. What advanced spectroscopic methods characterize this compound’s role in photodegradation of organic pollutants?
- Techniques : Employ FTIR and GC-MS to track intermediates (e.g., acetic acid, ethanol) during methyl orange degradation. Use UV-Vis kinetics to determine rate constants under varying solvent ratios (this compound:water) .
Tables for Key Data
Table 1 : Thermodynamic Properties of this compound (NIST Data)
| Property | Value |
|---|---|
| Boiling Point | 77.1°C |
| Heat of Combustion | -10,110 kJ/mol |
| Proton Affinity | 835.7 kJ/mol |
| Henry’s Law Constant (25°C) | 5.9 mol/(kg·bar) |
Table 2 : Solvent Comparison in Extraction Efficiency
| Solvent | Yield (%) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | 1.31 | <50 µg/mL |
| Ethanol | 5.91 | >200 µg/mL |
| Hexane | 1.18 | >500 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
